molecular formula C16H9NO3 B15600213 3-Nitro-1-pyrenol-d8

3-Nitro-1-pyrenol-d8

カタログ番号: B15600213
分子量: 271.30 g/mol
InChIキー: BOQCPFGCIYLAGN-PGRXLJNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitro-1-pyrenol-d8 is a useful research compound. Its molecular formula is C16H9NO3 and its molecular weight is 271.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H9NO3

分子量

271.30 g/mol

IUPAC名

2,4,5,6,7,8,9,10-octadeuterio-3-nitropyren-1-ol

InChI

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H/i1D,2D,3D,4D,5D,6D,7D,8D

InChIキー

BOQCPFGCIYLAGN-PGRXLJNUSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological profile of 3-Nitro-1-pyrenol-d8. The information is intended for researchers, scientists, and professionals in the field of drug development and environmental science who are working with or have an interest in nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

Chemical and Physical Properties

This compound is the deuterated form of 3-Nitro-1-pyrenol, a hydroxylated metabolite of 1-nitropyrene (B107360). Due to the limited availability of specific experimental data for this compound and its non-deuterated analog, some properties are inferred from closely related compounds such as 1-nitropyrene and 1-hydroxypyrene (B14473).

General Properties
PropertyValueSource/Reference
Chemical Name This compoundN/A
Synonyms 1-Hydroxy-3-nitropyrene-d8, 3-Nitropyren-1-ol-d8N/A
CAS Number Not availableN/A
Chemical Formula C₁₆HD₈NO₃[1]
Molecular Weight 271.30 g/mol [1]
Appearance Expected to be a yellow to orange solidInferred from 1-nitropyrene[2]
Physicochemical Properties of 3-Nitro-1-pyrenol (Non-deuterated)

The following data pertains to the non-deuterated form, 3-Nitro-1-pyrenol, and serves as a close approximation for the deuterated analog.

PropertyValueSource/Reference
Chemical Name 3-Nitro-1-pyrenol[1][3]
Synonyms 1-Hydroxy-3-nitropyrene, 3-Nitropyren-1-ol[1][3][4]
CAS Number 86674-49-9[1][3][4]
Chemical Formula C₁₆H₉NO₃[1][3][4][5]
Molecular Weight 263.25 g/mol [3][4][5]
Melting Point Not available. (1-Hydroxypyrene: 179-182 °C)(Value for 1-hydroxypyrene from commercial suppliers)
Boiling Point Not availableN/A
Solubility Expected to be soluble in organic solvents like acetone, benzene, and ethanol.[2]Inferred from 1-nitropyrene[2]
pKa Not availableN/A

Synthesis and Purification

Proposed Synthesis of 3-Nitro-1-pyrenol

A likely synthetic pathway involves the nitration of 1-hydroxypyrene. The hydroxyl group is an activating group that directs electrophilic substitution to the ortho and para positions.

Reaction: Nitration of 1-hydroxypyrene.

Reagents and Materials:

  • 1-Hydroxypyrene

  • Nitrating agent (e.g., nitric acid in acetic acid, or a milder nitrating agent like copper(II) nitrate (B79036) in acetic anhydride (B1165640) to control regioselectivity)

  • Organic solvent (e.g., acetic acid, dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 1-hydroxypyrene in a suitable organic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the nitrating agent to the cooled solution with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 3-Nitro-1-pyrenol.

Note: The synthesis of the deuterated analog, this compound, would start from deuterated 1-hydroxypyrene.

Diagram of Proposed Synthesis Workflow

G cluster_synthesis Proposed Synthesis of 3-Nitro-1-pyrenol Start Start Dissolve 1-Hydroxypyrene Dissolve 1-Hydroxypyrene Start->Dissolve 1-Hydroxypyrene Cool Solution Cool Solution Dissolve 1-Hydroxypyrene->Cool Solution Add Nitrating Agent Add Nitrating Agent Cool Solution->Add Nitrating Agent Monitor Reaction (TLC) Monitor Reaction (TLC) Add Nitrating Agent->Monitor Reaction (TLC) Quench Reaction Quench Reaction Monitor Reaction (TLC)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification (Column Chromatography) Purification (Column Chromatography) Concentration->Purification (Column Chromatography) Final Product Final Product Purification (Column Chromatography)->Final Product

Caption: Workflow for the proposed synthesis of 3-Nitro-1-pyrenol.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a highly sensitive and specific method for the analysis of hydroxylated PAHs and their nitro-derivatives in various matrices.[9][10]

Proposed HPLC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from potential interferences. For example:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the phenolic hydroxyl group.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-Nitro-1-pyrenol and its deuterated internal standard (this compound) would need to be determined by direct infusion of the standards.

Diagram of Analytical Workflow

G cluster_analysis Analytical Workflow for this compound Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (Fragmentation) Collision Cell (Fragmentation) Mass Analyzer (MS1)->Collision Cell (Fragmentation) Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (Fragmentation)->Mass Analyzer (MS2) Detector Detector Mass Analyzer (MS2)->Detector Data Analysis Data Analysis Detector->Data Analysis G cluster_metabolism Metabolic Activation of 3-Nitro-1-pyrenol 3-Nitro-1-pyrenol 3-Nitro-1-pyrenol Nitroreduction Nitroreduction 3-Nitro-1-pyrenol->Nitroreduction N-Hydroxyarylamine N-Hydroxyarylamine Nitroreduction->N-Hydroxyarylamine O-Acetylation O-Acetylation N-Hydroxyarylamine->O-Acetylation Reactive Electrophile Reactive Electrophile O-Acetylation->Reactive Electrophile DNA DNA Reactive Electrophile->DNA DNA Adducts DNA Adducts DNA->DNA Adducts Mutation and Genotoxicity Mutation and Genotoxicity DNA Adducts->Mutation and Genotoxicity

References

3-Nitro-1-pyrenol-d8 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and metabolic context of 3-Nitro-1-pyrenol-d8, a deuterated analog of a nitrated polycyclic aromatic hydrocarbon (PAH) metabolite. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for analytical and metabolic studies.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. Deuteration of the parent compound, 3-Nitro-1-pyrenol, provides a valuable tool for mass spectrometry-based quantification in metabolic and pharmacokinetic studies.

PropertyValue
Molecular Formula C₁₆HD₈NO₃[1][2]
Molecular Weight 271.30 g/mol [1]
Parent Compound (Unlabeled) 3-Nitro-1-pyrenol
Parent Molecular Formula C₁₆H₉NO₃[3][4]
Parent Molecular Weight 263.25 g/mol [3][4]

Metabolic Pathway: Nitroreduction

The metabolism of nitrated polycyclic aromatic hydrocarbons, such as nitropyrenes, is a critical area of study due to their potential carcinogenic and mutagenic effects. A primary metabolic pathway for these compounds is the reduction of the nitro group.[5] This process is often initiated by cytosolic reductases and can also be carried out by intestinal microflora. The reduction occurs in a stepwise manner, forming nitroso and N-hydroxylamino intermediates, ultimately leading to the corresponding amine. The N-hydroxylamino intermediate is considered a key reactive metabolite that can lead to DNA adduct formation.

Below is a diagram illustrating the generalized metabolic nitroreduction pathway applicable to 3-Nitro-1-pyrenol.

References

Technical Guide: 3-Nitro-1-pyrenol-d8 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability and technical specifications of 3-Nitro-1-pyrenol-d8, a deuterated analog of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) metabolite, 3-Nitro-1-pyrenol. This document is intended to assist researchers in sourcing this stable isotope-labeled standard for use in quantitative analytical studies, such as those involving mass spectrometry.

Introduction to this compound

This compound is the deuterium-labeled form of 3-Nitro-1-pyrenol.[1][2] Stable isotope-labeled compounds are essential tools in analytical chemistry, primarily used as internal standards for quantitation in mass spectrometry-based methods. The incorporation of deuterium (B1214612) atoms results in a compound with a higher molecular weight than its unlabeled counterpart but with nearly identical chemical and physical properties. This allows it to co-elute during chromatographic separation and exhibit similar ionization efficiency, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response.

Due to its nature as a chemical reference standard, information regarding its direct biological activity or involvement in signaling pathways is not applicable. Its primary role is to serve as an analytical tool for the accurate detection and quantification of the unlabeled 3-Nitro-1-pyrenol in various biological and environmental matrices.

Commercial Availability

This compound is available from specialized chemical suppliers that focus on research chemicals and stable isotope-labeled compounds. The following table summarizes the known commercial sources. Please note that detailed specifications such as purity, isotopic enrichment, and available sizes are not always publicly listed and may require direct inquiry with the supplier.

SupplierCatalog NumberNotes
MedchemExpress (MCE)HY-W743304Confirmed supplier of this compound.[1]
LGC Standards (TRC)Inquire for detailsLGC lists the availability of this compound, but a specific catalog number is not provided on their public website, suggesting it may be a custom or made-to-order product.[3]

Chemical and Physical Properties

The fundamental properties of this compound are detailed below. These specifications are based on data provided by commercial suppliers.

PropertyValueSource
Molecular FormulaC₁₆HD₈NO₃MedchemExpress[1]
Molecular Weight271.30 g/mol MedchemExpress[1]
Unlabeled CAS Number86674-49-9LGC Standards[4]

Experimental Protocols & Methodologies

As this compound is a reference material, there are no "experimental protocols" for the compound itself. Instead, it is a critical component within a larger experimental workflow. The primary application is its use as an internal standard (IS) in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Use as an Internal Standard:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) to a precise, known concentration.

  • Spiking of Samples: A small, fixed volume of the internal standard stock solution is added ("spiked") into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: The samples undergo an extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte of interest (unlabeled 3-Nitro-1-pyrenol) and the spiked internal standard.

  • LC-MS/MS Analysis: The prepared extracts are injected into an LC-MS/MS system. The system is configured to monitor specific mass transitions for both the native analyte and the deuterated internal standard.

  • Quantification: The peak area of the native analyte is measured and compared to the peak area of the internal standard in the same sample. A calibration curve, generated by plotting the ratio of analyte peak area to IS peak area against the concentration of the calibration standards, is used to determine the exact concentration of the analyte in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing a stable isotope-labeled internal standard like this compound.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing prep_is Prepare Internal Standard (IS) Stock Solution (this compound) spike_cal Spike IS into Calibration Standards prep_is->spike_cal spike_sample Spike IS into Unknown Samples prep_is->spike_sample prep_cal Prepare Calibration Curve Standards (Analyte) prep_cal->spike_cal prep_sample Prepare Unknown Samples (e.g., Plasma, Urine) prep_sample->spike_sample extract Perform Sample Extraction (e.g., Solid-Phase Extraction) spike_cal->extract spike_sample->extract lcms LC-MS/MS Analysis extract->lcms peak Peak Integration (Analyte & IS) lcms->peak ratio Calculate Peak Area Ratios (Analyte / IS) peak->ratio curve Generate Calibration Curve ratio->curve from Cal Standards quant Quantify Analyte in Unknown Samples ratio->quant from Samples curve->quant

Typical workflow using a deuterated standard.

References

Technical Guide to the Safe Handling of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Nitro-1-pyrenol-d8 is not publicly available. This guide has been compiled using safety data from the non-deuterated parent compound, 3-Nitro-1-pyrenol (CAS 86674-49-9), and other structurally related nitroaromatic compounds. The toxicological properties are predicted to be very similar. Researchers must treat this compound with extreme caution and perform a full risk assessment before use. This material is intended for research use only.

Introduction

This compound is a deuterated derivative of 3-Nitro-1-pyrenol, a mutagenic agent.[1] Like other nitroaromatic compounds, it poses significant health risks due to its potential toxicity and mutagenicity.[2] The nitro functional group makes these compounds energetically reactive and often toxic; their metabolism can lead to the formation of DNA adducts, resulting in mutagenic and carcinogenic effects.[2][3] This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound, based on the known hazards of analogous compounds.

Hazard Identification and Classification

While a specific GHS classification for this compound is unavailable, related nitroaromatic compounds are classified as highly toxic. The primary hazards are acute toxicity via oral, dermal, and inhalation routes, and potential for organ damage through prolonged or repeated exposure.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney, Liver, Heart, Blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects

This classification is based on the hazardous properties of 3-Nitroaniline and is provided for guidance only.

GHS_Hazard_Communication

Physical and Chemical Properties

Limited data is available for the deuterated compound. The properties of the parent compound, 3-Nitro-1-pyrenol, are listed below.

PropertyValue
Molecular Formula C₁₆H₉NO₃ (Parent)[1][4]
C₁₆HD₈NO₃ (Deuterated)
Molecular Weight 263.25 g/mol (Parent)[1][4]
Appearance Solid (Anticipated)
Storage Temperature Room Temperature[1]
CAS Number 86674-49-9 (Parent)[1][4]

Experimental Protocols: Safe Handling and Use

All work with this compound must be performed within a certified chemical fume hood. A designated area and specific standard operating procedures (SOPs) are mandatory.

4.1 Engineering Controls

  • Primary: Use a certified chemical fume hood with sufficient airflow.

  • Secondary: Ensure the laboratory is well-ventilated. Access to a safety shower and eyewash station is critical.

4.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[3]
Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.[3]
Respiratory Not required if work is performed within a certified fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is necessary.

4.3 Handling Protocol

  • Preparation: Designate a specific area within the fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the solid compound within the fume hood. Use non-sparking spatulas.[3]

  • Manipulation: Handle the compound with care, avoiding the creation of dust.[5] Keep containers tightly closed when not in use.

  • Decontamination: After handling, wipe down the designated area and all equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste: All contaminated materials (gloves, bench paper, pipette tips) must be disposed of as hazardous chemical waste.[6]

Storage and Disposal

5.1 Storage Protocol

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][6]

  • Keep containers tightly closed and clearly labeled.

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[3][6]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[7]

5.2 Disposal Protocol

  • All waste containing this compound is considered hazardous waste.

  • Never dispose of this compound down the drain or in regular trash.[6]

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6]

Emergency Procedures

6.1 Accidental Release or Spill A spill of this compound must be treated as a serious incident.

Spill_Response_Workflow

6.2 First-Aid Measures Immediate medical attention is required for any exposure.

First_Aid_Decision_Tree

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

  • Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. Call a POISON CENTER or doctor immediately if you feel unwell.

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.

References

physical characteristics of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Nitro-1-pyrenol-d8, a deuterated stable isotope of a 1-nitropyrene (B107360) metabolite. Due to the limited availability of specific experimental data for this deuterated compound, this guide also includes information on its non-deuterated analog, 3-Nitro-1-pyrenol, and the parent compound, 1-nitropyrene, to provide a broader context for its physicochemical properties and biological significance.

Physical and Chemical Properties

This compound is the deuterium-labeled form of 3-Nitro-1-pyrenol. The incorporation of stable heavy isotopes is a common practice in drug development and metabolic research to trace and quantify molecules. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a compound.

A summary of the key physical and chemical data for this compound and its related non-deuterated analogs is presented below.

PropertyThis compound3-Nitro-1-pyrenol1-Nitropyrene
CAS Number Not Available86674-49-9[1][2]5522-43-0
Molecular Formula C₁₆HD₈NO₃C₁₆H₉NO₃[2]C₁₆H₉NO₂
Molecular Weight 271.30 g/mol 263.25 g/mol [2]247.25 g/mol [3]
Appearance Not AvailableNot AvailableYellow needles or prisms[3]
Melting Point Not AvailableNot Available155 °C[3]
Boiling Point Not AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailableVery soluble in diethyl ether; soluble in ethanol (B145695) and benzene.[3]

Toxicological and Metabolic Significance

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental pollutants primarily formed during incomplete combustion processes, such as in diesel engine exhaust.[4][5][6] Many nitro-PAHs are known to be mutagenic and carcinogenic.[4][5] 3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene, one of the most abundant nitro-PAHs in the environment.[7][8]

The metabolism of 1-nitropyrene is a critical area of study as it leads to the formation of reactive species that can bind to DNA, forming adducts and initiating carcinogenic processes.[4] The metabolic pathways involve both nitroreduction and ring oxidation.[9] Key metabolic products include hydroxylated and epoxide derivatives of 1-nitropyrene.[7] Specifically, 3-hydroxy-1-nitropyrene, along with 6- and 8-hydroxy-1-nitropyrene, are recognized as metabolites.[7][8] The study of these metabolites, including their deuterated forms like this compound, is crucial for understanding the mechanisms of toxicity and for biomonitoring of exposure to nitro-PAHs.

Metabolic Activation Pathway of 1-Nitropyrene

The following diagram illustrates the generalized metabolic pathway leading to the formation of hydroxylated metabolites of 1-nitropyrene, which are implicated in its genotoxicity.

Metabolic Activation of 1-Nitropyrene 1-Nitropyrene 1-Nitropyrene Epoxide_Intermediates Epoxide Intermediates (e.g., 4,5-epoxide, 9,10-epoxide) 1-Nitropyrene->Epoxide_Intermediates CYP450 (Oxidation) Nitroreduction Nitroreduction Pathway 1-Nitropyrene->Nitroreduction Nitroreductases Hydroxylated_Metabolites Hydroxylated Metabolites (3-OH, 6-OH, 8-OH) Epoxide_Intermediates->Hydroxylated_Metabolites Rearrangement DNA_Adducts DNA Adducts Hydroxylated_Metabolites->DNA_Adducts Further Metabolism & Covalent Binding Reactive_Intermediates Reactive Intermediates (e.g., nitrenium ion) Nitroreduction->Reactive_Intermediates Reactive_Intermediates->DNA_Adducts Covalent Binding

Caption: Metabolic pathways of 1-nitropyrene leading to genotoxic DNA adducts.

Experimental Protocols

General Synthesis of Nitrated PAHs

A common method for the synthesis of nitro-PAHs involves the nitration of the parent PAH using a nitrating agent. For example, the synthesis of 3-nitro-1H-pyrazole from 1-nitropyrazole (B188897) involves heating with benzonitrile. While not directly applicable to pyrene (B120774), this illustrates a general approach. The synthesis of 1-pyrenol itself can be achieved through methods like the Friedel-Crafts reaction of pyrene followed by Baeyer-Villiger oxidation and saponification.[10] The introduction of a nitro group onto the pyrenol structure would likely involve a carefully controlled nitration step.

Analytical Methods for Metabolites

The analysis of 3-Nitro-1-pyrenol and its deuterated analog in biological samples typically involves extraction, purification, and detection by chromatographic and spectrometric techniques.

4.2.1 Sample Preparation and Extraction:

  • Enzymatic Hydrolysis: For urine samples, a preliminary step of enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is often required to release conjugated metabolites.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to isolate the analytes of interest from the biological matrix.

  • Elution: The analytes are eluted from the SPE cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Concentration: The eluate is concentrated, often to dryness under a stream of nitrogen, and then reconstituted in a suitable solvent for analysis.

4.2.2 Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of nitro-PAH metabolites.[11][12] A C18 reversed-phase column is commonly employed with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for sensitive and specific detection and quantification of the analytes.[11] Electrospray ionization (ESI) is a common ionization technique. The use of a deuterated internal standard like this compound is essential for accurate quantification by isotope dilution mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the hydroxyl group to increase volatility.[11]

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of nitro-PAH metabolites from biological samples.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis Sample_Collection->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution_Concentration Elution & Concentration SPE->Elution_Concentration LC_MS LC-MS/MS Analysis Elution_Concentration->LC_MS Quantification Quantification using Deuterated Standard LC_MS->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General workflow for the analysis of nitro-PAH metabolites.

References

A Technical Guide to 3-Nitro-1-pyrenol and its Deuterated Analogue for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-Nitro-1-pyrenol and its stable isotope-labeled analogue, 3-Nitro-1-pyrenol-d8. It covers their significance as biomarkers, metabolic pathways, and detailed protocols for their quantification in biological matrices.

Introduction

1-Nitropyrene (B107360) (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel engine exhaust and is considered a significant environmental pollutant.[1][2] Due to its mutagenic and carcinogenic properties, monitoring human exposure to 1-NP is crucial for public health and toxicological studies.[3][4] 1-NP is metabolized in the body into various hydroxylated metabolites, which are then excreted in urine.[3][5][6] Among these, 3-Nitro-1-pyrenol (also known as 3-hydroxy-1-nitropyrene) is a key metabolite.[6]

Quantitative analysis of urinary metabolites like 3-Nitro-1-pyrenol serves as a reliable method for assessing human exposure to 1-NP.[2] To achieve high accuracy and precision in these measurements, especially using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential. This compound is the deuterated analogue designed for this purpose, ensuring reliable quantification by correcting for matrix effects and variations during sample preparation and analysis.[7][8]

Physicochemical Properties

The fundamental properties of 3-Nitro-1-pyrenol and its deuterated internal standard are summarized below. This data is critical for method development, particularly for mass spectrometry.

Property3-Nitro-1-pyrenol (Analyte)This compound (Internal Standard)
Synonyms 1-Hydroxy-3-nitropyrene, 1-Nitropyren-3-olDeuterated 3-Nitropyren-1-ol
CAS Number 86674-49-9[9]Not available
Chemical Formula C₁₆H₉NO₃[9]C₁₆HD₈NO₃[7]
Molecular Weight 263.25 g/mol [9]271.30 g/mol [7]

Metabolic Pathway of 1-Nitropyrene

Upon inhalation or ingestion, 1-Nitropyrene undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[10] This process involves ring oxidation to form several hydroxylated metabolites, including 3-Nitro-1-pyrenol, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene.[6][10] These metabolites are subsequently conjugated in Phase II metabolism (e.g., glucuronidation or sulfation) to increase their water solubility for excretion via urine.[3]

Metabolic Pathway 1-Nitropyrene 1-Nitropyrene Phase_I_Metabolism Phase I Metabolism (CYP450 Ring Oxidation) 1-Nitropyrene->Phase_I_Metabolism Metabolites Hydroxylated Metabolites (3-OHNP, 6-OHNP, 8-OHNP) Phase_I_Metabolism->Metabolites Phase_II_Metabolism Phase II Metabolism (Conjugation) Metabolites->Phase_II_Metabolism Excretion Urinary Excretion (Conjugated Metabolites) Phase_II_Metabolism->Excretion

Fig 1. Metabolic activation and excretion of 1-Nitropyrene.

Analytical Methodology

The quantification of 3-Nitro-1-pyrenol in biological samples, typically urine, requires a robust analytical workflow. The use of LC-MS/MS is preferred for its high sensitivity and selectivity.[11][12] A generalized protocol is outlined below.

Experimental Workflow

The analytical process involves several key stages, from sample preparation to data acquisition. The workflow is designed to deconjugate the metabolites, isolate them from the complex urine matrix, and accurately measure their concentration.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Urine Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Hydrolysis->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LC 6. Chromatographic Separation (Reversed-Phase LC) Evap->LC MS 7. Mass Spectrometric Detection (MRM Mode) LC->MS Quant 8. Quantification (Analyte/IS Peak Area Ratio) MS->Quant

Fig 2. Workflow for urinary 3-Nitro-1-pyrenol analysis.
Detailed Experimental Protocols

4.2.1 Sample Preparation from Urine

This protocol is based on established methods for hydroxylated PAHs and requires optimization for specific laboratory conditions.[13]

  • Sample Aliquoting : Thaw frozen urine samples to room temperature. Vortex for 30 seconds to ensure homogeneity. Transfer 1.0 mL of urine into a polypropylene (B1209903) tube.

  • Internal Standard Spiking : Add a known concentration of this compound solution (e.g., 10 µL of 100 ng/mL) to each urine sample, calibrator, and quality control sample.

  • Enzymatic Hydrolysis : To deconjugate the metabolites, add 500 µL of a β-glucuronidase/arylsulfatase enzyme solution prepared in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0). Vortex and incubate the mixture at 37°C for at least 4 hours, or overnight.[2][13]

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

4.2.2 LC-MS/MS Analysis

The following are typical starting parameters for an LC-MS/MS method. Specific mass transitions and voltages must be optimized for the instrument in use.

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 30% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS Analysis Multiple Reaction Monitoring (MRM)

4.2.3 Mass Spectrometry Parameters (Illustrative)

Mass transitions must be empirically determined. The values below are hypothetical based on the compounds' structures and are intended for illustrative purposes. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Nitro-1-pyrenol 262.1e.g., 216.1100Optimize (e.g., -25)
This compound 270.1e.g., 224.1100Optimize (e.g., -25)

Conclusion

3-Nitro-1-pyrenol is a valuable biomarker for assessing human exposure to the environmental pollutant 1-nitropyrene. Its accurate quantification is reliably achieved using LC-MS/MS, which is greatly enhanced by the use of its deuterated analogue, this compound, as an internal standard. The methods and protocols described in this guide provide a comprehensive framework for researchers to develop and validate robust analytical procedures for biomonitoring studies and toxicological risk assessment.

References

Methodological & Application

Application Note and Protocol for the Quantification of 3-Nitro-1-pyrenol using 3-Nitro-1-pyrenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest due to its mutagenic and carcinogenic properties. Accurate quantification of 3-Nitro-1-pyrenol in biological matrices, such as urine, is crucial for assessing human exposure to nitro-PAHs. This application note provides a detailed protocol for the sample preparation and analysis of 3-Nitro-1-pyrenol, utilizing its deuterated analog, 3-Nitro-1-pyrenol-d8, as an internal standard to ensure accuracy and precision. The use of an isotopically labeled internal standard is critical for correcting for analyte loss during sample preparation and for matrix effects during analysis.

The analytical methods commonly employed for the determination of hydroxylated PAHs and their nitro-derivatives in biological samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] These techniques offer the high sensitivity and selectivity required for detecting trace levels of these compounds. Sample preparation typically involves an enzymatic hydrolysis step to free the conjugated metabolites, followed by an extraction and concentration step.

Experimental Protocols

This protocol outlines the preparation of urine samples for the analysis of 3-Nitro-1-pyrenol using solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS. This compound is added at the beginning of the procedure to serve as an internal standard.

1. Materials and Reagents:

  • 3-Nitro-1-pyrenol analytical standard

  • This compound internal standard

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100mg)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Nitro-1-pyrenol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 3-Nitro-1-pyrenol by serial dilution of the stock solution with methanol to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration suitable for spiking into samples and calibration standards.

3. Sample Preparation Protocol:

3.1. Enzymatic Hydrolysis:

The majority of PAH metabolites in urine are present as glucuronide and sulfate (B86663) conjugates and require hydrolysis to be analyzed in their free form.[1][2][4]

  • Aliquot 1 mL of urine sample into a centrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution.

  • Add 500 µL of sodium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/arylsulfatase.

  • Vortex the sample gently.

  • Incubate the sample at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis.[2][5]

  • After incubation, centrifuge the sample to pellet any precipitates.[2]

3.2. Solid-Phase Extraction (SPE):

SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices.[6][7]

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out.[8]

  • Loading: Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge. A low flow rate is recommended to improve retention.[8]

  • Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 2 mL of acetonitrile.[9] Collect the eluate in a clean tube.

3.3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical parameters for the analysis of hydroxylated PAHs, which are analogous to 3-Nitro-1-pyrenol.

Table 1: Typical LC-MS/MS Parameters for PAH Metabolite Analysis

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Specific to 3-Nitro-1-pyrenol and this compound

Table 2: Representative Performance Data for Hydroxylated PAH Analysis

AnalyteLimit of Quantification (LOQ)Recovery (%)
1-Hydroxypyrene0.015 µg/L[5]88 - 110%[2]
2-Hydroxynaphthalene0.150 µg/L[5]88 - 110%[2]
2-Hydroxyfluorene0.030 µg/L[5]88 - 110%[2]

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample 1. Urine Sample Collection add_is 2. Add this compound (Internal Standard) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) add_is->hydrolysis centrifugation 4. Centrifugation hydrolysis->centrifugation spe_conditioning 5. SPE Cartridge Conditioning (Methanol, Water) sample_loading 6. Sample Loading centrifugation->sample_loading washing 7. Washing (5% Methanol) sample_loading->washing elution 8. Elution (Acetonitrile) washing->elution evaporation 9. Evaporation to Dryness elution->evaporation reconstitution 10. Reconstitution evaporation->reconstitution lcms_analysis 11. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for the preparation of urine samples for 3-Nitro-1-pyrenol analysis.

Signaling Pathway (Illustrative - Not a Biological Pathway):

This diagram illustrates the logical flow of the analytical process.

analytical_pathway start Start: Urine Sample sample_prep Sample Preparation (Hydrolysis & SPE) start->sample_prep Internal Standard Added instrument_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrument_analysis data_processing Data Processing (Quantification using IS) instrument_analysis->data_processing end End: Concentration of 3-Nitro-1-pyrenol data_processing->end

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 3-Nitro-1-pyrenol using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION: 3-Nitro-1-pyrenol is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research due to its potential as a biomarker for exposure to diesel exhaust and other combustion-related pollutants. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its metabolic pathways and assessing associated health risks. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3-Nitro-1-pyrenol in biological samples. The use of a stable isotope-labeled internal standard, 3-Nitro-1-pyrenol-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this class of compounds.

EXPERIMENTAL PROTOCOLS

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup and concentration of 3-Nitro-1-pyrenol from biological matrices such as urine or plasma.

  • Sample Pre-treatment:

    • To 1 mL of the biological sample (e.g., urine), add 10 µL of a 1 µg/mL solution of this compound (internal standard).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites.

    • Incubate the mixture at 37°C for 4 hours.

    • Acidify the sample to a pH of approximately 5 with 100 µL of 1 M acetic acid.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18, 100 mg) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elute the analyte and internal standard with 2 mL of methanol.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is critical for resolving the analyte from potential matrix interferences.[3]

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is a suitable choice for separating PAHs.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[5]

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • The precursor and product ions for both 3-Nitro-1-pyrenol and its deuterated internal standard, this compound, would need to be determined experimentally. This typically involves infusing a standard solution of each compound into the mass spectrometer and performing product ion scans. Hypothetical MRM transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Nitro-1-pyrenol262.05To be determined100To be determined
This compound270.10To be determined100To be determined

DATA PRESENTATION

The following tables represent the expected performance characteristics of this LC-MS/MS method.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
3-Nitro-1-pyrenol0.1 - 100> 0.9950.030.1
Table 2: Precision and Accuracy
Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
0.3< 10< 1590 - 110
5< 5< 1095 - 105
50< 5< 1095 - 105

VISUALIZATIONS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Biological Sample Collection (e.g., Urine) add_is Spike with this compound (IS) sample_collection->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification using IS integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 3-Nitro-1-pyrenol.

internal_standard_logic Rationale for Deuterated Internal Standard cluster_analyte Analyte (3-Nitro-1-pyrenol) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_result Result analyte Analyte analyte_signal Analyte MS Signal analyte->analyte_signal Detection is Internal Standard analyte->is Similar Physicochemical Properties sample_prep Sample Preparation (Extraction, Evaporation) analyte->sample_prep ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal IS MS Signal is->is_signal Detection is->sample_prep is_signal->ratio lc_injection LC Injection sample_prep->lc_injection ionization MS Ionization lc_injection->ionization ionization->analyte_signal ionization->is_signal quantification Accurate Quantification ratio->quantification

Caption: Logic for using a deuterated internal standard in quantitative LC-MS/MS.

CONCLUSION

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 3-Nitro-1-pyrenol in biological samples. The protocol, which includes a solid-phase extraction step for sample cleanup and the use of a deuterated internal standard, is designed to deliver high-quality data suitable for toxicological and environmental exposure studies. The method's performance, as outlined in the data tables, demonstrates its suitability for demanding research applications. The provided workflows offer a clear visual guide to both the experimental procedure and the underlying analytical principles.

References

Application Note: Quantification of Nitro-PAH Metabolites in Biological Matrices using 3-Nitro-1-pyrenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants known for their mutagenic and carcinogenic properties.[1][2] Human exposure to nitro-PAHs, primarily from sources like diesel exhaust, leads to their metabolism and excretion in biological fluids such as urine.[1] Monitoring the levels of nitro-PAH metabolites serves as a valuable tool for assessing human exposure and associated health risks.[3][4] This application note provides a detailed protocol for the quantification of nitro-PAH metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Nitro-1-pyrenol-d8 as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Nitro-PAHs are formed during incomplete combustion processes and through atmospheric reactions of parent PAHs.[1][2] Upon entering the body, these compounds undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA, leading to potential genotoxicity.[3] The metabolism of nitro-PAHs involves both nitroreduction and ring oxidation, resulting in the formation of various metabolites, including hydroxylated nitro-PAHs (OH-nitro-PAHs) and amino-PAHs, which are excreted in urine.[1] Therefore, the quantification of these metabolites in urine provides a non-invasive method for assessing exposure to the parent compounds.[4]

This protocol details a sensitive and selective LC-MS/MS method for the determination of OH-nitro-PAH metabolites, utilizing this compound as an internal standard to ensure high accuracy and precision.

Data Presentation

The following table summarizes representative quantitative data for the analysis of nitro-PAH metabolites using LC-MS/MS. While this data is not specific to the use of this compound, it provides an indication of the expected performance of such methods.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
1-Nitropyrene metabolitesUrine0.02-88.3[1]
2-NitrofluoreneWater0.01-92.3-110[5]
9-NitroanthraceneWater0.01-92.3-110[5]
3-NitrofluorantheneWater0.11-92.3-110[5]
1-NitronaphthaleneAscidians0.434 µg/g-68.9-124[6]
6-Nitrobenzo[a]pyreneAscidians19.2 µg/g--[6]
2-NitrofluorenePM103.2 pg--[7]
3-NitrophenanthrenePM1022.2 pg--[7]

Table 1: Representative quantitative data for nitro-PAH metabolite analysis.

Experimental Protocols

This section provides a detailed methodology for the quantification of nitro-PAH metabolites in urine.

1. Materials and Reagents

  • Standards: Certified reference standards of target nitro-PAH metabolites and this compound internal standard.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.

  • Enzyme: β-glucuronidase/arylsulfatase for deconjugation.

  • Solid Phase Extraction (SPE): C18 SPE cartridges.

  • Urine Samples: Collected and stored at -20°C until analysis.

2. Sample Preparation

  • Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge to remove any particulate matter.

  • Internal Standard Spiking: To 1 mL of urine, add the this compound internal standard solution.

  • Enzymatic Hydrolysis: Add buffer and β-glucuronidase/arylsulfatase to the urine sample to deconjugate the metabolites. Incubate at 37°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of these compounds.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

4. Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target nitro-PAH metabolites and a constant concentration of the this compound internal standard.

  • Data Analysis: The concentration of the nitro-PAH metabolites in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway of a Representative Nitro-PAH (e.g., 1-Nitropyrene) 1-Nitropyrene 1-Nitropyrene Nitroreduction Nitroreduction 1-Nitropyrene->Nitroreduction Metabolic Activation Ring Oxidation Ring Oxidation 1-Nitropyrene->Ring Oxidation Metabolic Activation Amino-PAH Metabolites Amino-PAH Metabolites Nitroreduction->Amino-PAH Metabolites DNA Adducts DNA Adducts Nitroreduction->DNA Adducts Hydroxylated Nitro-PAH Metabolites (e.g., 3-Nitro-1-pyrenol) Hydroxylated Nitro-PAH Metabolites (e.g., 3-Nitro-1-pyrenol) Ring Oxidation->Hydroxylated Nitro-PAH Metabolites (e.g., 3-Nitro-1-pyrenol) Ring Oxidation->DNA Adducts Excretion (Urine) Excretion (Urine) Amino-PAH Metabolites->Excretion (Urine) Hydroxylated Nitro-PAH Metabolites (e.g., 3-Nitro-1-pyrenol)->Excretion (Urine)

Caption: General metabolic pathway of a nitro-PAH.

cluster_1 Analytical Workflow for Nitro-PAH Metabolite Quantification Urine Sample Collection Urine Sample Collection Internal Standard Spiking (this compound) Internal Standard Spiking (this compound) Urine Sample Collection->Internal Standard Spiking (this compound) Enzymatic Hydrolysis Enzymatic Hydrolysis Internal Standard Spiking (this compound)->Enzymatic Hydrolysis Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Enzymatic Hydrolysis->Solid Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification Result Reporting Result Reporting Data Processing and Quantification->Result Reporting

Caption: Experimental workflow for nitro-PAH metabolite analysis.

References

Application Notes and Protocols for Human Biomonitoring of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene (B107360), a significant environmental pollutant primarily found in diesel exhaust particles. Human exposure to 1-nitropyrene, a suspected carcinogen, can be assessed by measuring its metabolites in biological matrices such as urine. 3-Nitro-1-pyrenol, along with its isomers 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene, serves as a valuable biomarker for quantifying this exposure. Among these, 6-hydroxy-1-nitropyrene has been identified as the most abundant isomer in human urine[1]. The use of a stable isotope-labeled internal standard, such as 3-Nitro-1-pyrenol-d8, is crucial for accurate quantification by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the analysis of urinary 3-nitro-1-pyrenol using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Presentation

While specific quantitative data for 3-nitro-1-pyrenol is not extensively available in the literature, data for the most abundant isomer, 6-hydroxy-1-nitropyrene (6-OHNPy), provides a strong surrogate for understanding exposure levels. A large-scale human biomonitoring study in Civitavecchia, Italy, analyzed 896 urine samples for 6-OHNPy from subjects not occupationally exposed to 1-nitropyrene[1].

Table 1: Urinary Concentrations of 6-hydroxy-1-nitropyrene in a General Population Study[1]

ParameterValue
Number of Samples896
Detectable Concentrations383 samples (42.7%)
Detection Limit<0.0005 µg/g of creatinine (B1669602)
Range of Measurable Levels0.0005 - 3.81 µg/g of creatinine
Mean Value0.091 µg/g of creatinine

Metabolic Pathway of 1-Nitropyrene

1-Nitropyrene undergoes metabolic activation in the body, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. This process leads to the formation of various hydroxylated metabolites, including 3-nitro-1-pyrenol. The metabolic pathway involves both ring oxidation and nitroreduction, which can result in the formation of reactive intermediates capable of binding to DNA and other macromolecules.

1-Nitropyrene 1-Nitropyrene Cytochrome P450 Enzymes Cytochrome P450 Enzymes 1-Nitropyrene->Cytochrome P450 Enzymes Metabolism Hydroxynitropyrenes Hydroxynitropyrenes Cytochrome P450 Enzymes->Hydroxynitropyrenes 3-Nitro-1-pyrenol 3-Nitro-1-pyrenol Hydroxynitropyrenes->3-Nitro-1-pyrenol 6-Hydroxy-1-nitropyrene 6-Hydroxy-1-nitropyrene Hydroxynitropyrenes->6-Hydroxy-1-nitropyrene 8-Hydroxy-1-nitropyrene 8-Hydroxy-1-nitropyrene Hydroxynitropyrenes->8-Hydroxy-1-nitropyrene Excretion (Urine) Excretion (Urine) 3-Nitro-1-pyrenol->Excretion (Urine) 6-Hydroxy-1-nitropyrene->Excretion (Urine) 8-Hydroxy-1-nitropyrene->Excretion (Urine)

Caption: Metabolic activation of 1-Nitropyrene to its urinary metabolites.

Experimental Protocols

The following protocol is a comprehensive guide for the quantitative analysis of 3-nitro-1-pyrenol in human urine using HPLC-MS/MS with this compound as an internal standard. This protocol is adapted from methodologies used for other hydroxylated polycyclic aromatic hydrocarbons (PAHs) and 6-hydroxy-1-nitropyrene[2][3][4][5].

Sample Collection and Storage
  • Collect urine samples in polypropylene (B1209903) containers.

  • To minimize degradation, samples should be protected from light and stored at -20°C or lower until analysis.

Materials and Reagents
  • Standards: 3-Nitro-1-pyrenol and this compound (commercially available from vendors such as MedChemExpress)[6][7].

  • Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.

  • Solid-Phase Extraction (SPE): C18 cartridges.

  • Urine Samples: From exposed and control populations.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Spike Spike with this compound Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for urinary 3-Nitro-1-pyrenol analysis.

Detailed Procedure

a. Sample Preparation

  • Thaw urine samples at room temperature.

  • Centrifuge a 1-2 mL aliquot of urine to remove particulate matter.

  • Transfer the supernatant to a clean tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add acetate (B1210297) buffer (pH 5.0) to the urine sample.

  • Add β-glucuronidase/arylsulfatase solution to deconjugate the metabolites.

  • Incubate the mixture at 37°C for at least 4 hours, or overnight.

  • After incubation, stop the reaction by adding a small amount of strong acid or by cooling the sample.

b. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

c. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 3-nitro-1-pyrenol from other urinary components. A typical gradient might start at 10-20% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is often suitable for hydroxylated PAHs.

  • MRM Transitions: Specific precursor-to-product ion transitions for both 3-nitro-1-pyrenol and this compound must be determined by infusing the pure standards. For 3-nitro-1-pyrenol (C16H9NO3, MW: 263.25), a potential transition would be the deprotonated molecule [M-H]⁻.

d. Quantification

  • Create a calibration curve using known concentrations of 3-nitro-1-pyrenol standard spiked into a control urine matrix, with a constant concentration of the this compound internal standard.

  • The concentration of 3-nitro-1-pyrenol in the unknown samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, interpolated from the calibration curve.

  • Results should be corrected for urinary creatinine concentration to account for dilution effects.

Conclusion

The biomonitoring of urinary 3-nitro-1-pyrenol, a metabolite of 1-nitropyrene, provides a valuable tool for assessing human exposure to diesel exhaust and other combustion sources. The use of a stable isotope-labeled internal standard like this compound in conjunction with HPLC-MS/MS ensures accurate and reliable quantification. The protocols outlined in this document provide a robust framework for researchers to implement this important biomonitoring assay in their studies. Further research to establish baseline and occupational exposure limits for 3-nitro-1-pyrenol is warranted to better understand the potential health risks associated with 1-nitropyrene exposure.

References

Application Note: Quantitative Analysis of 3-Nitro-1-pyrenol in Human Urine by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed during the incomplete combustion of organic materials, with diesel exhaust being a primary source.[1] 1-Nitropyrene is one of the most abundant NPAHs found in diesel exhaust particulates.[2] Exposure to these compounds is a significant public health concern due to their mutagenic and carcinogenic properties.[1] Biomonitoring of NPAH metabolites in urine is a non-invasive method to assess human exposure. 3-Nitro-1-pyrenol is a metabolite of a nitropyrene, and its quantification in urine can serve as a specific biomarker of exposure.

This application note details a robust and sensitive analytical method for the quantification of 3-Nitro-1-pyrenol in human urine. The method utilizes a stable isotope-labeled internal standard, 3-Nitro-1-pyrenol-d8, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and enrichment.

Method Overview

The analytical workflow involves the following key steps:

  • Sample Collection and Storage: Proper collection and storage of urine samples to ensure analyte stability.

  • Internal Standard Spiking: Addition of the stable isotope-labeled internal standard (this compound) to the urine sample.

  • Enzymatic Hydrolysis: Treatment with β-glucuronidase/arylsulfatase to deconjugate glucuronide and sulfate (B86663) metabolites.[3][4][5]

  • Solid-Phase Extraction (SPE): Isolation and concentration of the analyte and internal standard from the urine matrix.

  • LC-MS/MS Analysis: Chromatographic separation followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculation of the 3-Nitro-1-pyrenol concentration based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

Materials and Reagents
  • 3-Nitro-1-pyrenol analytical standard

  • This compound internal standard

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate (B1210297)

  • Sodium acetate buffer

  • β-glucuronidase/arylsulfatase (from Helix pomatia)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

  • Human urine (drug-free, for calibration standards and quality controls)

Sample Collection and Storage

Urine specimens should be collected in polypropylene (B1209903) containers.[4] Samples should be refrigerated as soon as possible and frozen at ≤ -20°C (preferably at -70°C) if not analyzed within 24 hours to ensure the stability of the analytes.[4]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of 3-Nitro-1-pyrenol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 3-Nitro-1-pyrenol stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol/water (50:50, v/v) at an appropriate concentration.

  • Calibration Curve and Quality Controls (QCs): Spike drug-free human urine with the working standard solutions to prepare a calibration curve (e.g., 8-10 points) and at least three levels of QCs (low, medium, and high).

Sample Preparation Protocol
  • Thawing and Centrifugation: Thaw urine samples, calibration standards, and QCs at room temperature. Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Aliquoting: Transfer 1 mL of the supernatant from each sample, standard, and QC into a clean polypropylene tube.

  • Internal Standard Addition: Add 25 µL of the this compound internal standard spiking solution to each tube. Vortex briefly.

  • Buffering and Hydrolysis: Add 1 mL of sodium acetate buffer (pH 5.0) to each tube. Add 20 µL of β-glucuronidase/arylsulfatase solution. Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of conjugated metabolites.[3][5]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges by sequentially passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: After hydrolysis, load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 30% methanol in water to remove interfering matrix components.[3]

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for 3-Nitro-1-pyrenol and its deuterated internal standard must be determined by infusing the pure compounds into the mass spectrometer. An example of how these would be represented is shown in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Nitro-1-pyrenol[M-H]⁻Fragment 1Optimized Value
[M-H]⁻Fragment 2 (Qualifier)Optimized Value
This compound[M+8-H]⁻Corresponding Fragment 1Optimized Value

Data Presentation

The performance of the method should be validated according to established guidelines. The following table summarizes typical performance characteristics for the analysis of hydroxylated NPAH metabolites in urine.

ParameterTypical Value
Lower Limit of Quantification (LLOQ) 0.05 - 1.0 ng/mL
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery 85 - 110%

Note: These values are representative and should be established for each specific laboratory and application.

Visualization of Experimental Workflow

a cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis & Quantification a Urine Sample (1 mL) b Spike with This compound a->b c Add Buffer and β-glucuronidase/arylsulfatase b->c d Incubate at 37°C (Enzymatic Hydrolysis) c->d f Load Sample d->f e Condition C18 SPE Cartridge e->f g Wash Cartridge f->g h Elute Analytes g->h i Evaporate and Reconstitute h->i j Inject into LC-MS/MS System i->j k Generate Peak Area Ratio (Analyte / Internal Standard) j->k l Quantify using Calibration Curve k->l

Caption: Workflow for the analysis of 3-Nitro-1-pyrenol in urine.

Conclusion

The described stable isotope dilution LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 3-Nitro-1-pyrenol in human urine. The detailed protocol, including enzymatic hydrolysis and solid-phase extraction, ensures the accurate measurement of total (free and conjugated) metabolite concentrations. This method is well-suited for biomonitoring studies aimed at assessing human exposure to nitropyrenes from environmental and occupational sources.

References

Application Note: Quantification of 3-Nitro-1-pyrenol in Environmental Samples using 3-Nitro-1-pyrenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (B107360) is a highly mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion-related particulate matter. Its presence in the environment is a significant health concern. The metabolism of 1-nitropyrene in biological systems and through environmental degradation can lead to the formation of various metabolites, including 3-Nitro-1-pyrenol. Monitoring the levels of these metabolites in environmental matrices such as soil and water is crucial for assessing contamination levels and understanding the environmental fate and toxicological risks associated with 1-nitropyrene.

This application note describes a robust and sensitive analytical method for the quantification of 3-Nitro-1-pyrenol in environmental samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). To ensure the accuracy and precision of the analytical results, a deuterated internal standard, 3-Nitro-1-pyrenol-d8, is employed. The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to compensate for variations in sample preparation, injection volume, and matrix effects.[1][2][3][4]

Principle

The method involves the extraction of 3-Nitro-1-pyrenol from soil or water samples, followed by cleanup and analysis by HPLC-MS/MS. A known amount of this compound is added to each sample prior to extraction to serve as an internal standard. The quantification is based on the ratio of the peak area of the analyte (3-Nitro-1-pyrenol) to that of the internal standard (this compound).

Analytical Workflow

Analytical Workflow for 3-Nitro-1-pyrenol Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Environmental Sample (Soil or Water) Spike Spike with This compound Sample->Spike Extraction Solid Phase Extraction (Water) or Ultrasonic Extraction (Soil) Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification using Internal Standard MSMS->Quantification Report Report Results Quantification->Report

Caption: Workflow for the analysis of 3-Nitro-1-pyrenol in environmental samples.

Experimental Protocols

Materials and Reagents
  • 3-Nitro-1-pyrenol analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

Sample Preparation: Water Samples
  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C until analysis.

  • Fortification: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Sample Preparation: Soil Samples
  • Sample Collection and Preparation: Air-dry the soil sample at room temperature, protecting it from direct sunlight. Sieve the sample to remove large debris.

  • Fortification: To 10 g of the homogenized soil sample in a centrifuge tube, add a known amount of this compound internal standard solution.

  • Ultrasonic Extraction:

    • Add 20 mL of acetonitrile to the soil sample.

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Concentration and Cleanup:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add 9 mL of HPLC-grade water to the extract and pass it through a conditioned C18 SPE cartridge for cleanup as described for water samples.

  • Final Preparation: Elute, evaporate, and reconstitute the sample as described in the water sample preparation protocol.

HPLC-MS/MS Analysis

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions
ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for 3-Nitro-1-pyrenol and its deuterated internal standard need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Nitro-1-pyrenol[To be determined][To be determined][To be determined]
This compound[To be determined][To be determined][To be determined]

Note: The exact m/z values and collision energies should be determined by infusing the analytical standards into the mass spectrometer.

Data Presentation

The following table summarizes hypothetical performance data for the described method.

ParameterWaterSoil
Limit of Detection (LOD) 0.01 ng/L0.1 µg/kg
Limit of Quantification (LOQ) 0.05 ng/L0.5 µg/kg
Linear Range 0.05 - 50 ng/L0.5 - 500 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995
Recovery (%) 85 - 110%80 - 115%
Precision (RSD %) < 10%< 15%

Logical Relationship of Quantification

Quantification Logic cluster_measurement Mass Spectrometry Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Final Result Analyte_Peak Peak Area of 3-Nitro-1-pyrenol Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio IS_Peak Peak Area of This compound IS_Peak->Response_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Cal_Curve Concentration Determine Concentration of 3-Nitro-1-pyrenol in Sample Cal_Curve->Concentration

Caption: Logical flow for the quantification of 3-Nitro-1-pyrenol.

Conclusion

The described HPLC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of 3-Nitro-1-pyrenol in environmental water and soil samples. The use of a deuterated internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is suitable for environmental monitoring and risk assessment studies related to nitro-PAH contamination.

References

Standard Operating Procedure for the Quantification of 3-Nitro-1-pyrenol-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the use of 3-Nitro-1-pyrenol-d8 as an internal standard for the quantification of 3-Nitro-1-pyrenol in biological matrices, such as urine. 3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene, a significant environmental pollutant found in diesel exhaust.[1] Biomonitoring of 3-Nitro-1-pyrenol is crucial for assessing human exposure to nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs). The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for research use only.

Chemical Information

Table 1: Chemical Properties of 3-Nitro-1-pyrenol and this compound

Property3-Nitro-1-pyrenolThis compound
Synonyms 3-Hydroxynitropyrene3-Hydroxynitropyrene-d8
CAS Number 86674-49-9Not available
Molecular Formula C₁₆H₉NO₃C₁₆HD₈NO₃
Molecular Weight 263.25 g/mol 271.30 g/mol [2]
Appearance Yellow to orange solidYellow to orange solid
Storage -20°C, protect from light-20°C, protect from light

Safety Precautions

Handle this compound and its non-deuterated analog with caution in a well-ventilated laboratory hood. These compounds are nitrated polycyclic aromatic hydrocarbons and should be treated as potentially mutagenic and carcinogenic. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.

Experimental Protocol: Quantification in Urine by LC-MS/MS

This protocol outlines the procedure for the quantification of 3-Nitro-1-pyrenol in urine samples using this compound as an internal standard. The method involves enzymatic hydrolysis of conjugated metabolites, solid-phase extraction (SPE) for sample cleanup and concentration, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • 3-Nitro-1-pyrenol analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Human urine samples (stored at -80°C)

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen urine samples to room temperature. Vortex for 30 seconds to ensure homogeneity. Transfer a 1.0 mL aliquot of each urine sample to a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to each urine sample, quality control sample, and calibration standard. The final concentration of the internal standard should be appropriate for the expected range of the analyte and the sensitivity of the instrument.

  • Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated metabolites, add 500 µL of β-glucuronidase/arylsulfatase solution in sodium acetate buffer to each sample. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight).

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument used.

Table 2: Representative LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize for the specific instrument

Table 3: Theoretical and Proposed MRM Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺ or [M-H]⁻Product Ion (Q3)Collision Energy (eV)
3-Nitro-1-pyrenol 264.06 or 262.05To be determined experimentallyTo be optimized
This compound 272.11 or 270.10To be determined experimentallyTo be optimized

Note: The optimal precursor and product ions, as well as collision energies, must be determined by infusing a standard solution of 3-Nitro-1-pyrenol and this compound into the mass spectrometer. A common fragmentation for nitroaromatic compounds involves the loss of NO₂ (46 Da) or NO (30 Da).

Data Analysis and Quality Control

  • Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., synthetic urine or pooled control urine) with known concentrations of 3-Nitro-1-pyrenol and a constant concentration of this compound. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of 3-Nitro-1-pyrenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control (QC): Include QC samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method. The results of the QC samples should fall within a predefined acceptance range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (1 mL) add_is Spike with this compound urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C) add_is->hydrolysis spe Solid-Phase Extraction (C18) hydrolysis->spe elute Elution with Acetonitrile spe->elute dry_reconstitute Evaporation and Reconstitution elute->dry_reconstitute lc_msms LC-MS/MS Analysis dry_reconstitute->lc_msms Inject data_analysis Data Processing and Quantification lc_msms->data_analysis

Caption: Experimental workflow for the analysis of 3-Nitro-1-pyrenol in urine.

metabolic_pathway cluster_exposure Exposure cluster_metabolism Metabolism (Phase I) cluster_excretion Excretion (Phase II) nitropyrene 1-Nitropyrene (from Diesel Exhaust) cyp450 Cytochrome P450 Enzymes nitropyrene->cyp450 hydroxylation Ring Hydroxylation cyp450->hydroxylation nitroreduction Nitroreduction cyp450->nitroreduction metabolite 3-Nitro-1-pyrenol hydroxylation->metabolite conjugation Conjugation (Glucuronidation/Sulfation) metabolite->conjugation excreted_metabolite Conjugated 3-Nitro-1-pyrenol (in Urine) conjugation->excreted_metabolite

Caption: Simplified metabolic pathway of 1-Nitropyrene.

References

Application Note: Quantification of 3-Nitro-1-pyrenol in Biological Matrices using Isotope Dilution Mass Spectrometry with 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene, a prevalent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products. Monitoring the levels of 3-Nitro-1-pyrenol in biological matrices such as urine and plasma is crucial for assessing human exposure to nitro-PAHs and understanding their potential health risks. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled internal standard, such as 3-Nitro-1-pyrenol-d8, which co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of 3-Nitro-1-pyrenol using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample at the beginning of the analytical workflow. The stable isotope-labeled standard is chemically identical to the analyte but has a different mass. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte 3-Nitro-1-pyrenol (Unknown Amount) Preparation Extraction & Cleanup (Potential for Analyte Loss) Analyte->Preparation IS This compound (Known Amount) IS->Preparation LC_Separation Chromatographic Separation (Co-elution) Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (Differentiation by m/z) LC_Separation->MS_Detection Quantification Quantification (Based on Signal Ratio) MS_Detection->Quantification G Experimental Workflow for 3-Nitro-1-pyrenol Analysis Start Urine Sample Spike Spike with This compound Start->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Hydrolysis->SPE Elution Elution with Acetonitrile SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Troubleshooting & Optimization

Technical Support Center: LC-MS Analysis of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Nitro-1-pyrenol-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of this compound in LC-MS?

Low signal intensity for this compound can stem from several factors, including:

  • Ion Suppression: This is a very common issue where components in the sample matrix, such as salts, phospholipids, or proteins, interfere with the ionization of the target analyte in the MS source, leading to a decreased signal.[1][2][3]

  • Suboptimal Ionization Source Conditions: The settings of your mass spectrometer's ion source (e.g., temperature, gas flows, voltages) may not be optimized for this specific compound.[4]

  • Inadequate Sample Preparation: A sample that has not been sufficiently cleaned will likely contain matrix components that cause ion suppression.[5][6]

  • Poor Chromatographic Peak Shape: If the peak is broad or tailing, the analyte concentration at any given point in time is lower, resulting in a lower signal-to-noise ratio.[2]

  • Mobile Phase Mismatch: The mobile phase composition, including pH and additives, significantly impacts ionization efficiency.[4][7]

Q2: What are matrix effects and how can I tell if they are affecting my signal?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] A common way to determine if you are experiencing matrix effects is to compare the peak area of your analyte in a standard solution (neat solvent) to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[2][3] A significant difference in peak area suggests the presence of matrix effects.

Q3: Which ionization mode is best for this compound?

For nitro-PAHs like this compound, several ionization techniques can be effective, and the best choice may depend on your sample matrix and instrumentation.

  • Electrospray Ionization (ESI): Often used, but it is more susceptible to matrix effects.[5] It can be run in both positive and negative ion modes. For nitro-compounds, negative ion mode is often preferred.

  • Atmospheric Pressure Chemical Ionization (APCI): Generally less prone to matrix effects than ESI and can be a good alternative for cleaner ionization.[5]

  • Atmospheric Pressure Photoionization (APPI): This technique has been shown to be more sensitive for the detection of PAHs and could provide better signal intensity.[8][9]

Troubleshooting Guides

Problem: Low or No Signal Intensity

If you are experiencing low or no signal for this compound, follow this troubleshooting workflow.

LowSignalTroubleshooting start Start: Low/No Signal check_basics 1. Basic Checks - MS Communication - Standard Viability - System Suitability start->check_basics ms_optimization 2. MS Optimization - Tune Ion Source Parameters - Check Ionization Mode (ESI/APCI) - Optimize Collision Energy (MS/MS) check_basics->ms_optimization If basics are OK lc_optimization 3. LC Optimization - Adjust Mobile Phase (pH, Additives) - Modify Gradient Profile - Evaluate Column Chemistry ms_optimization->lc_optimization If signal still low end_point Resolution ms_optimization->end_point Signal Improved sample_prep 4. Sample Preparation - Enhance Cleanup (SPE, LLE) - Check for Analyte Loss in Prep - Dilute Sample to Reduce Matrix lc_optimization->sample_prep If peak shape is good but signal is low lc_optimization->end_point Signal Improved confirm_matrix_effect 5. Confirm Matrix Effects - Post-Column Infusion - Post-Extraction Spike sample_prep->confirm_matrix_effect If cleanup doesn't resolve sample_prep->end_point Signal Improved confirm_matrix_effect->end_point Address specific suppression zone MatrixEffects Concept of Matrix Effects cluster_source Ion Source cluster_detector MS Detector analyte_only Analyte signal_normal Expected Signal analyte_only->signal_normal Ideal Ionization analyte_matrix Analyte + Matrix signal_suppressed Suppressed Signal analyte_matrix->signal_suppressed Ion Suppression (Competition for Ionization) matrix_components Matrix Components matrix_components->signal_suppressed Ion Suppression (Competition for Ionization) SamplePrepSelection start Start: Select Sample Prep matrix_complexity Assess Matrix Complexity (e.g., Urine, Plasma, Water) start->matrix_complexity dilute Dilute & Shoot matrix_complexity->dilute Low Complexity High Analyte Conc. ppt Protein Precipitation matrix_complexity->ppt Plasma/Serum (Removes Proteins) lle Liquid-Liquid Extraction (LLE) matrix_complexity->lle Moderate Complexity Good Partitioning spe Solid-Phase Extraction (SPE) matrix_complexity->spe High Complexity Requires High Purity end_point Analyze by LC-MS dilute->end_point ppt->end_point lle->end_point spe->end_point

References

common issues with 3-Nitro-1-pyrenol-d8 stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitro-1-pyrenol-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues and troubleshooting for experiments involving this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Exposure to Light: Like many polycyclic aromatic hydrocarbons (PAHs) and their derivatives, this compound is susceptible to photodegradation. Exposure to UV or even ambient laboratory light can lead to the degradation of the compound.

  • Temperature: Elevated temperatures can accelerate the degradation of nitroaromatic compounds.[1]

  • pH of the Solution: As a phenolic compound, the stability of this compound can be pH-dependent. Phenolic compounds can be unstable at high (alkaline) pH.[2][3]

  • Solvent: The choice of solvent can impact the stability of the compound in solution. Some solvents may promote degradation, especially when exposed to light.

  • Oxygen: The presence of oxygen can contribute to the oxidative degradation of the molecule, particularly in the presence of light.

Q2: How should I store my this compound standard?

A2: To ensure the long-term stability of your this compound standard, it is recommended to:

  • Store in the dark: Keep the standard in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Store at low temperatures: For long-term storage, it is advisable to keep the standard at -18°C.[4] For short-term storage of solutions, refrigeration at 5°C is recommended.[4]

  • Use an appropriate solvent: Toluene is a commonly used solvent for PAH standards.[4] Acetonitrile and methanol (B129727) are also frequently used. The choice of solvent should be compatible with your analytical method.

  • Seal containers tightly: To prevent solvent evaporation and potential contamination, ensure the container is tightly sealed. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q3: Can the deuterium (B1214612) label on this compound be lost?

A3: Deuterium labels can sometimes be lost from a standard through a process called isotopic exchange. This can be influenced by the pH of the solution and the specific position of the deuterium atoms on the molecule.[5] While generally stable, it is a potential issue to be aware of, especially under harsh experimental conditions.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound Internal Standard

Possible Causes:

  • Degradation of the standard: The standard may have degraded due to improper storage or handling.

  • Matrix effects: Components in the sample matrix may be suppressing or enhancing the signal of the internal standard during analysis (e.g., by LC-MS).[6]

  • Inefficient extraction: The extraction procedure may not be optimal for this compound, leading to its loss during sample preparation.[7]

  • Adsorption to surfaces: The compound may be adsorbing to glassware or plasticware.

Troubleshooting Steps:

Troubleshooting Low Recovery of this compound start Low/Inconsistent Recovery of IS check_storage Verify proper storage and handling of the standard (light/temperature protection). start->check_storage prepare_fresh Prepare a fresh working solution of the standard. check_storage->prepare_fresh If storage was improper matrix_effect Evaluate matrix effects by analyzing the standard in a clean solvent vs. a sample matrix. check_storage->matrix_effect If storage was correct prepare_fresh->matrix_effect optimize_extraction Optimize the extraction procedure (e.g., solvent, pH, mixing time). matrix_effect->optimize_extraction If matrix effects are significant check_adsorption Test for adsorption by comparing recovery from glass vs. silanized glassware or polypropylene (B1209903) tubes. matrix_effect->check_adsorption If matrix effects are minimal optimize_extraction->check_adsorption analyze_blank Analyze a solvent blank to check for system contamination. check_adsorption->analyze_blank result_ok Recovery Improved analyze_blank->result_ok If blank is clean and recovery improves result_not_ok Issue Persists analyze_blank->result_not_ok If issue remains

Troubleshooting workflow for low internal standard recovery.
Issue 2: Appearance of Unknown Peaks in the Chromatogram Near the this compound Peak

Possible Causes:

  • Degradation of the standard: The unknown peaks could be degradation products of this compound.

  • Contamination: The standard solution or the analytical system may be contaminated.

  • Isotopic impurities: The deuterated standard may contain a small amount of the non-deuterated analog or other related impurities.

Troubleshooting Steps:

Troubleshooting Unexpected Peaks start Unexpected Peaks Observed check_coa Review the Certificate of Analysis for purity and isotopic enrichment. start->check_coa analyze_fresh_std Analyze a freshly prepared standard solution. check_coa->analyze_fresh_std analyze_blank Inject a solvent blank to check for system contamination. analyze_fresh_std->analyze_blank If peaks persist result_identified Source of Peaks Identified analyze_fresh_std->result_identified If peaks are absent photodegradation_test Expose a solution to light and re-analyze to see if peak heights of unknown increase. analyze_blank->photodegradation_test If blank is clean analyze_blank->result_identified If blank is contaminated thermal_degradation_test Gently heat a solution and re-analyze to check for thermal degradation products. photodegradation_test->thermal_degradation_test ms_analysis If available, use mass spectrometry to identify the unknown peaks. thermal_degradation_test->ms_analysis ms_analysis->result_identified If peaks are identified result_unidentified Source Unidentified ms_analysis->result_unidentified If peaks remain unidentified

Troubleshooting workflow for the appearance of unexpected peaks.

Data on Stability

Currently, there is limited publicly available quantitative data specifically on the degradation rates of this compound. However, based on the behavior of related compounds, the following qualitative stability information can be inferred.

ConditionStabilityRecommendations
Light Exposure Susceptible to degradationStore in amber vials or protect from light at all times. Prepare fresh solutions frequently.
Temperature Stable at low temperatures. Degradation increases with temperature.Store solid at -18°C. Store solutions at 5°C for short-term use. Avoid repeated freeze-thaw cycles.
pH Likely most stable in neutral to slightly acidic conditions. Potential for degradation in strongly alkaline solutions.Maintain a neutral or slightly acidic pH for aqueous solutions. Avoid high pH buffers.
Solvents Generally stable in common organic solvents like toluene, acetonitrile, and methanol.Use high-purity solvents. Be aware that some solvents can act as photosensitizers.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Accurately weigh a precise amount of the solid standard.

    • Dissolve the weighed standard in a Class A volumetric flask using a suitable high-purity solvent (e.g., toluene, acetonitrile, or methanol).

    • Ensure the standard is completely dissolved by sonicating for a few minutes if necessary.

    • Store the stock solution in an amber glass vial with a PTFE-lined cap at -18°C.

  • Working Solution Preparation:

    • Allow the stock solution to warm to room temperature before use.

    • Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration.

    • Store working solutions in amber vials at 5°C and prepare fresh as needed, ideally daily or weekly depending on the stability in your specific matrix and solvent.

Protocol for a Basic Photostability Assessment

This protocol is a simplified approach to assess the photostability of a this compound solution.

Photostability Assessment Workflow start Prepare Solution split_sample Split the solution into two amber vials and one clear vial. start->split_sample analyze_t0 Analyze an aliquot from the initial solution (Time 0). start->analyze_t0 control_dark Wrap one amber vial completely in aluminum foil (Dark Control). split_sample->control_dark control_amber Leave one amber vial as is (Amber Control). split_sample->control_amber sample_clear Leave the clear vial exposed to light. split_sample->sample_clear expose Place all three vials under a controlled light source (e.g., laboratory bench light). control_dark->expose control_amber->expose sample_clear->expose analyze_tx Analyze aliquots from all three vials at predetermined time points (e.g., 1, 4, 8, 24 hours). expose->analyze_tx compare Compare the peak area of this compound and the presence of any new peaks across all samples and time points. analyze_t0->compare analyze_tx->compare conclusion Assess degradation based on the decrease in the main peak area and the increase in degradation product peaks. compare->conclusion

References

Technical Support Center: Optimizing Chromatographic Separation of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-Nitro-1-pyrenol-d8.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Problem Potential Causes Solutions
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Mismatch between sample solvent and mobile phase. - Column overload. - Column degradation.- Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. - Dissolve the sample in the initial mobile phase. - Reduce the injection volume or sample concentration. - Replace the column.
Poor Peak Shape (Fronting) - Sample overload. - Incompatible sample solvent.- Dilute the sample. - Ensure the sample solvent is weaker than or the same as the mobile phase.
Low Signal Intensity / Sensitivity - Suboptimal detector wavelength. - Low sample concentration. - On-column degradation. - Inefficient ionization (for LC-MS).- Determine the UV maximum absorbance for this compound (literature suggests UV detection at 254 nm is common for PAHs). For fluorescence, optimize excitation and emission wavelengths.[1] - Concentrate the sample or increase the injection volume. - Use a milder mobile phase pH or a different column chemistry. - For MS, optimize source parameters (e.g., spray voltage, gas flows, temperature). Consider using a more sensitive ionization mode like APPI if available.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations. - Column aging.- Ensure the column is equilibrated for a sufficient time between injections. - Degas the mobile phase and check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature. - Replace the column.
Co-elution with Matrix Components - Insufficient chromatographic resolution. - Complex sample matrix.- Optimize the mobile phase gradient to improve separation. - Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column for enhanced π-π interactions).[2] - Enhance sample cleanup using Solid Phase Extraction (SPE).

Gas Chromatography (GC)

Problem Potential Causes Solutions
Peak Tailing - Active sites in the injector liner or column. - Column contamination.- Use a deactivated liner and a high-quality, low-bleed GC column (e.g., DB-5ms). - Bake out the column or trim the first few centimeters.
Low Response - Analyte degradation in the injector. - Inefficient transfer to the column (split ratio too high). - Suboptimal MS source tuning.- Use a lower injection port temperature. - Use a splitless injection or optimize the split ratio. - Tune the mass spectrometer according to the manufacturer's recommendations. For higher sensitivity with nitroaromatics, consider Negative Chemical Ionization (NCI).
Baseline Noise or Ghost Peaks - Septum bleed. - Contaminated carrier gas or injector. - Column bleed.- Use a high-quality, low-bleed septum. - Use high-purity carrier gas with appropriate traps. Clean the injector port. - Condition the column properly. Do not exceed the column's maximum temperature limit.
Irreproducible Peak Areas - Leaks in the injection port. - Inconsistent injection volume. - Sample discrimination in the injector.- Check for leaks using an electronic leak detector. - Use an autosampler for precise injections. - Optimize injection speed and consider a pulsed splitless injection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC separation of this compound?

A1: A good starting point for method development would be a reverse-phase separation on a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). A gradient elution with acetonitrile (B52724) and water is recommended. UV detection at 254 nm or fluorescence detection (with optimized wavelengths) can be used.

Q2: Can I use Gas Chromatography to analyze this compound?

A2: Yes, GC is a viable technique, typically coupled with a mass spectrometer (GC-MS). A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used for the analysis of polycyclic aromatic hydrocarbons and their derivatives.[3] Given the nitro functionality, GC with an electron capture detector (ECD) or MS with negative chemical ionization (NCI) can provide high sensitivity.

Q3: How should I prepare my samples for analysis?

A3: Sample preparation depends on the matrix. For biological fluids like urine, enzymatic deconjugation followed by Solid Phase Extraction (SPE) on a C18 cartridge is a common approach. For environmental samples like soil or particulate matter, ultrasonic-assisted extraction with a suitable organic solvent (e.g., dichloromethane/acetone mixture) followed by cleanup can be effective.[4]

Q4: What is the role of the deuterated internal standard (this compound)?

A4: this compound serves as an internal standard to improve the accuracy and precision of quantification. Since it is structurally and chemically very similar to the non-deuterated analyte, it can compensate for variations in sample preparation, injection volume, and instrument response.

Q5: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do?

A5: To mitigate matrix effects, you can:

  • Improve sample cleanup by using a more rigorous SPE protocol or employing a different cleanup technique like QuEChERS.

  • Dilute the sample extract to reduce the concentration of interfering components.

  • Optimize the chromatographic separation to resolve the analyte from the matrix interferences.

  • Use a different ionization source, such as Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects for PAHs.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)%B
0.050
15.095
20.095
20.150
25.050
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 254 nm

Protocol 2: GC-MS/MS Analysis of this compound

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Splitless mode, 280 °C

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line: 290 °C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[4] (Hypothetical transitions would need to be determined experimentally).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound271.1(Hypothetical)(Hypothetical)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological/Environmental Sample Extraction Extraction (e.g., LLE/SPE) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Autosampler Injection Concentration->Injection Separation HPLC or GC Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Data Reporting Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Poor Peak Resolution Check_Gradient Is the gradient optimal? Start->Check_Gradient Check_Column Is the column appropriate? Check_Gradient->Check_Column Yes Optimize_Gradient Modify gradient slope or solvent composition Check_Gradient->Optimize_Gradient No Check_Flowrate Is the flow rate optimal? Check_Column->Check_Flowrate Yes Change_Column Try a different stationary phase (e.g., Phenyl-Hexyl) Check_Column->Change_Column No Adjust_Flowrate Reduce flow rate to increase efficiency Check_Flowrate->Adjust_Flowrate No Success Resolution Improved Check_Flowrate->Success Yes Optimize_Gradient->Success Change_Column->Success Adjust_Flowrate->Success

References

Technical Support Center: 3-Nitro-1-pyrenol-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-1-pyrenol-d8 analysis. The information is designed to address common issues, particularly those related to matrix effects, that can be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

A1: this compound is the deuterated stable isotope-labeled internal standard for 3-Nitro-1-pyrenol. 3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene, a potent environmental mutagen and carcinogen. In analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to biological samples at a known concentration. Because it is chemically identical to the native analyte (3-Nitro-1-pyrenol), it experiences the same matrix effects during sample preparation and analysis.[1][2] This allows for accurate quantification of the target analyte by correcting for signal suppression or enhancement.[1][2]

Q2: What are matrix effects and how do they impact the analysis of 3-Nitro-1-pyrenol?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] In the context of 3-Nitro-1-pyrenol analysis in biological samples (e.g., urine, plasma), endogenous substances like salts, urea, and phospholipids (B1166683) can interfere with the ionization process in the mass spectrometer source.[4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of 3-Nitro-1-pyrenol.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration.[1] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME < 100% indicates ion suppression.

  • An ME > 100% indicates ion enhancement.

Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of 3-Nitro-1-pyrenol, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Cause Troubleshooting Steps
Incompatible Injection Solvent The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion. Reconstitute the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions with the Column As a polar and potentially anionic compound, 3-Nitro-1-pyrenol can interact with active sites on the silica (B1680970) packing of the column, leading to peak tailing. Ensure the mobile phase pH is optimized to maintain a consistent ionic state of the analyte. Consider using a column with end-capping or a hybrid particle technology.
Extra-Column Dead Volume Check all fittings and tubing between the injector, column, and mass spectrometer for any gaps or excessive length that could contribute to dead volume and peak broadening.
Issue 2: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Steps
Co-elution with Matrix Components Interfering compounds from the biological matrix are eluting at the same time as this compound.
1. Improve Chromatographic Separation: - Gradient Optimization: Modify the gradient elution profile to better separate the analyte from the interfering matrix components.[1] - Column Chemistry: Consider a different column chemistry, such as a mixed-mode column (e.g., reversed-phase with anion exchange capabilities), which may provide better retention and separation from non-polar interferences.
2. Enhance Sample Preparation: - Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components. For an analyte like 3-Nitro-1-pyrenol, a mixed-mode anion exchange SPE cartridge can be very effective.[1] - Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte into a cleaner solvent, leaving many interfering substances behind.
3. Dilution: - "Dilute and Shoot": In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Use of an Appropriate Internal Standard While this compound is the ideal internal standard, ensure it is being used correctly and is of high purity. The internal standard should be added at the very beginning of the sample preparation process to account for analyte loss during extraction and matrix effects during analysis.
Issue 3: Low Sensitivity and Weak Signal
Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Conditions The ionization and fragmentation parameters for this compound may not be optimized.
- Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including gas flows, temperature, and spray voltage, to achieve a stable and robust signal.
- MS/MS Transitions: Ensure that the precursor and product ion masses (MRM transitions) are correctly selected and that the collision energy is optimized for maximum signal intensity.
Inefficient Sample Extraction and Cleanup The analyte may be lost during the sample preparation steps, or the final extract may still be too "dirty," leading to ion suppression.
- Review Extraction Protocol: Re-evaluate the pH, solvent choice, and mixing times for LLE or the sorbent and elution solvents for SPE to maximize the recovery of 3-Nitro-1-pyrenol.
- Incorporate a Phospholipid Removal Step: If analyzing plasma or serum, phospholipids are a major source of ion suppression. Consider using a phospholipid removal plate or cartridge.

Experimental Protocols

General Protocol for Quantification of 3-Nitro-1-pyrenol in Urine using LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample characteristics.

  • Sample Preparation:

    • To 1 mL of urine sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 100 µL of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., sodium acetate, pH 5) to deconjugate the metabolites.

    • Incubate the mixture at 37°C for at least 4 hours or overnight.

    • Perform sample cleanup using either LLE or SPE.

  • Liquid-Liquid Extraction (LLE) Option:

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) Option:

    • Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., 5% formic acid in methanol).

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a gradient that provides good separation of 3-Nitro-1-pyrenol from other matrix components.

    • Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode. Optimize the MRM transitions for both 3-Nitro-1-pyrenol and this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add this compound (Internal Standard) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis cleanup Sample Cleanup (LLE or SPE) hydrolysis->cleanup evaporation Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Experimental workflow for the analysis of 3-Nitro-1-pyrenol in urine.

Troubleshooting_Matrix_Effects start Inaccurate Quantification (Suspected Matrix Effects) check_is Verify Correct Use of This compound IS start->check_is assess_me Assess Matrix Effect (Post-extraction Spike) check_is->assess_me me_present Significant Matrix Effect (Suppression or Enhancement) assess_me->me_present no_me Matrix Effect Not Significant (Check other parameters) me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes improve_sp Enhance Sample Prep (SPE, LLE, Dilution) me_present->improve_sp Yes reassess Re-assess Matrix Effect optimize_chrom->reassess improve_sp->reassess

Caption: Troubleshooting flowchart for addressing matrix effects.

References

preventing degradation of 3-Nitro-1-pyrenol-d8 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Nitro-1-pyrenol-d8 during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, leading to its degradation.

Issue 1: Loss of Purity or Appearance of Unknown Peaks in Analysis

If you observe a decrease in the purity of your this compound standard or the emergence of unexpected peaks in your analytical chromatogram (e.g., LC-MS), it is likely that the compound has degraded.

Potential Causes and Solutions

Potential Cause Recommended Action
Photodegradation This compound, like other nitro-PAHs, is susceptible to degradation upon exposure to light. Store the compound in amber vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient light during sample preparation.
Thermal Degradation Elevated temperatures can accelerate the degradation of the compound. It is recommended to store the neat compound and its solutions at low temperatures.[1] For long-term storage, -20°C to -80°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the standard into smaller, single-use volumes.
Chemical Degradation (pH) The stability of phenolic compounds can be pH-dependent. Highly acidic or basic conditions may catalyze degradation.[2][3] It is recommended to store solutions in a neutral, buffered solvent if possible, or in a high-purity aprotic solvent.
Oxidation Exposure to air and oxidizing agents can lead to the degradation of the phenol (B47542) group. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Inappropriate Solvent The choice of solvent can impact the stability of the standard. Use high-purity, spectroscopy-grade solvents. Common solvents for nitro-PAHs include dichloromethane, methanol, and acetone.[4] Ensure the solvent is free from impurities that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C to -80°C is recommended. For short-term storage of solutions, 4°C is acceptable.

  • Light: The compound should be protected from light at all times by using amber vials or by wrapping containers with aluminum foil.

  • Atmosphere: For solutions, purging the vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

Q2: What is the likely degradation pathway for this compound?

A2: While specific studies on this compound are limited, based on similar nitroaromatic and phenolic compounds, two primary degradation pathways are likely:

  • Nitro-reduction: The nitro group (-NO2) can be reduced to a nitroso (-NO) or an amino (-NH2) group.

  • Oxidation of the phenol group: The hydroxyl (-OH) group can be oxidized, potentially leading to the formation of quinone-like structures.

Q3: Can I store solutions of this compound in plastic containers?

A3: It is generally not recommended to store solutions of aromatic compounds like this compound in plastic containers for extended periods. There is a risk of leaching of plasticizers from the container, which can contaminate your standard. Additionally, some plastics may be permeable to air, leading to oxidative degradation. Use glass vials, preferably amber-colored, for storage.

Q4: How can I check if my this compound standard has degraded?

A4: You can assess the integrity of your standard by:

  • Analytical Chemistry: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to check the purity of the standard. A decrease in the area of the main peak or the appearance of new peaks is indicative of degradation.

  • Visual Inspection: While not a definitive test, any change in the color or appearance of the solid material or its solution may suggest degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Materials:

  • This compound
  • High-purity solvent (e.g., acetonitrile (B52724) or methanol)
  • Amber glass vials with screw caps
  • Calibrated oven or incubator
  • HPLC-UV or LC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into several amber glass vials.
  • Analyze an initial sample (T=0) to determine the initial purity and concentration.
  • Place the remaining vials in an oven set to an elevated temperature (e.g., 40°C or 50°C).
  • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from the oven.
  • Allow the vial to cool to room temperature.
  • Analyze the sample using the same analytical method as for the T=0 sample.
  • Compare the purity and concentration of the aged samples to the initial sample to determine the extent of degradation.

Visualizations

degradation_pathway This compound This compound Nitro-reduction_Product 3-Amino-1-pyrenol-d8 This compound->Nitro-reduction_Product Reduction Oxidation_Product Pyrene-d8-quinone derivative This compound->Oxidation_Product Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Degradation Suspected check_storage Review Storage Conditions start->check_storage improper_light Light Exposure? check_storage->improper_light improper_temp High Temperature? improper_light->improper_temp No solution_light Store in Amber Vials improper_light->solution_light Yes improper_solvent Solvent Issue? improper_temp->improper_solvent No solution_temp Store at -20°C or below improper_temp->solution_temp Yes solution_solvent Use High-Purity Solvent improper_solvent->solution_solvent Yes end_node Standard Stabilized improper_solvent->end_node No solution_light->end_node solution_temp->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: 3-Nitro-1-pyrenol-d8 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Nitro-1-pyrenol-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of 3-Nitro-1-pyrenol.[1][2] It is primarily used as a stable isotope-labeled internal standard for the quantification of 3-Nitro-1-pyrenol in biological and environmental samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[2] Generally, storing the compound in a cool, dark, and dry place is advisable to prevent degradation. For long-term storage, it should be kept at -20°C or below, protected from light.

Q3: What are the key considerations when preparing stock solutions and working standards?

A3: When preparing solutions of this compound, it is crucial to use high-purity solvents in which the compound is soluble. The exact solvent will depend on the specific experimental protocol, but methanol (B129727) or acetonitrile (B52724) are common choices. Ensure accurate pipetting and use calibrated equipment to prepare stock solutions and serial dilutions for working standards. It is also important to minimize exposure to light to prevent photodegradation.

Q4: Can I use this compound for in vivo studies?

A4: While deuterated compounds are used in pharmacokinetic studies, any in vivo application of this compound should be approached with caution as the product has not been fully validated for medical applications and is intended for research use only.[2] The toxicological properties of 3-Nitro-1-pyrenol should be carefully considered.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 3-Nitro-1-pyrenol using this compound as an internal standard.

Issue 1: Poor Peak Shape or Tailing in Chromatography
Possible Cause Recommended Solution
Inappropriate Column Chemistry Ensure the stationary phase of the LC column is suitable for the separation of pyrene (B120774) derivatives. A C18 column is often a good starting point.
Mobile Phase Mismatch Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) formate) to improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard Column or Column Replace the guard column or flush the analytical column with a strong solvent.
Issue 2: Low or No Signal for this compound in Mass Spectrometry
Possible Cause Recommended Solution
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses for this compound in the MS method. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).
Degradation of the Standard Prepare a fresh stock solution from the solid material. Ensure proper storage conditions are maintained.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.
Instrument Malfunction Check for leaks in the LC-MS system and ensure the mass spectrometer is properly calibrated.
Issue 3: High Variability in Quantitative Results
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples and standards. Use a fixed and validated protocol for sample extraction and cleanup.
Matrix Effects Evaluate matrix effects by comparing the response of the internal standard in solvent versus in a sample matrix from a control group. If significant, further optimize the sample preparation method.
Poor Integration of Chromatographic Peaks Manually review and adjust the peak integration parameters in the data processing software to ensure consistent and accurate peak area determination.
Calibration Curve Issues Prepare a fresh calibration curve with each batch of samples. Ensure the concentration range of the calibrators brackets the expected concentration of the analyte in the samples.

Experimental Protocols

Protocol: Quantification of 3-Nitro-1-pyrenol in Urine using LC-MS/MS

This protocol provides a general methodology for the analysis of 3-Nitro-1-pyrenol in urine samples using this compound as an internal standard.

1. Materials and Reagents:

  • 3-Nitro-1-pyrenol analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Urine samples

2. Sample Preparation:

  • Thaw urine samples to room temperature and vortex to mix.

  • To 1 mL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 3-Nitro-1-pyrenol and this compound (to be determined by infusion and optimization).

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 3-Nitro-1-pyrenol to the peak area of this compound against the concentration of the 3-Nitro-1-pyrenol standards.

  • Calculate the concentration of 3-Nitro-1-pyrenol in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample add_is Add this compound (IS) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject Sample data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of 3-Nitro-1-pyrenol.

troubleshooting_tree start Problem Encountered issue Low or No MS Signal for IS start->issue check_ms Check MS Settings (Masses, Ionization) issue->check_ms Settings Correct? check_ms->issue No check_solution Prepare Fresh IS Solution check_ms->check_solution Yes check_solution->issue No, Signal Still Low check_matrix Investigate Matrix Effects check_solution->check_matrix No Signal Improvement solution Solution Found check_solution->solution Yes, Signal Restored check_matrix->issue No Matrix Effect check_instrument Check for Leaks/Calibration check_matrix->check_instrument Cleanup Optimized, Still Low check_matrix->solution Yes, Optimize Cleanup check_instrument->solution Issue Found and Fixed

Caption: Troubleshooting decision tree for low internal standard signal.

References

Technical Support Center: Minimizing Ion Suppression for 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the LC-MS/MS analysis of 3-Nitro-1-pyrenol-d8.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, 3-Nitro-1-pyrenol, is reduced by co-eluting components from the sample matrix. This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis. The matrix comprises all components in the sample apart from the analyte, such as salts, lipids, and proteins. Ion suppression primarily occurs within the ion source of the mass spectrometer as the analyte and matrix components compete for ionization. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).

Q2: How does using a deuterated internal standard like this compound help in minimizing ion suppression?

A2: A deuterated internal standard (IS) like this compound is an ideal tool to compensate for ion suppression. Since it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound still be affected by ion suppression differently than its non-deuterated counterpart?

A3: Yes, this phenomenon is known as differential ion suppression. It can occur if there is a slight chromatographic separation between 3-Nitro-1-pyrenol and this compound. This separation can be a result of the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, often causing the deuterated compound to elute slightly earlier.[1][2] If this separation occurs in a region of the chromatogram with significant matrix interference, the two compounds will be exposed to different levels of suppression, leading to inaccurate results.

Q4: What are the primary sources of ion suppression when analyzing biological samples for 3-Nitro-1-pyrenol?

A4: In biological matrices such as urine or plasma, the primary sources of ion suppression are endogenous components like salts, phospholipids, and proteins.[3] For metabolites like 3-Nitro-1-pyrenol, which are often excreted as glucuronide or sulfate (B86663) conjugates, the enzymatic hydrolysis step in sample preparation can introduce additional matrix components that may cause ion suppression.

Q5: What are the most effective sample preparation techniques to reduce ion suppression for 3-Nitro-1-pyrenol analysis?

A5: The goal of sample preparation is to remove as many interfering matrix components as possible. For nitropyrene metabolites, a combination of enzymatic hydrolysis (to cleave conjugates) followed by solid-phase extraction (SPE) is a highly effective strategy.[4][5] Liquid-liquid extraction (LLE) can also be effective at removing salts and some lipids. Protein precipitation (PPT) is a simpler but generally less clean method.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 3-Nitro-1-pyrenol, with a focus on ion suppression.

Problem Probable Cause(s) Recommended Solution(s)
Low signal intensity for 3-Nitro-1-pyrenol in matrix samples compared to neat standards. Significant ion suppression from co-eluting matrix components.- Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE). - Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from interfering peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). - Dilute the Sample: Reducing the concentration of matrix components can alleviate suppression. Ensure the diluted analyte concentration is still above the limit of quantification (LOQ).
Inconsistent results and poor reproducibility between sample injections. Variable matrix effects between different samples. Differential ion suppression affecting the analyte and this compound unequally.- Verify Co-elution: Check for chromatographic separation between the analyte and the deuterated internal standard. A slight shift can be indicative of the deuterium isotope effect.[1] - Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix similar to the study samples to normalize the matrix effect.
Peak shape for 3-Nitro-1-pyrenol is broad or tailing. Co-eluting interferences affecting the peak shape. Sub-optimal chromatographic conditions.- Adjust Mobile Phase: Modify the pH or organic solvent composition of the mobile phase. - Check for Column Contamination: Flush the column or use a guard column to protect the analytical column from strongly retained matrix components.
Internal standard (this compound) response is highly variable across samples. The internal standard is also experiencing significant and variable ion suppression.- Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of high ion suppression in the chromatogram. Adjust the LC method to move the analyte and IS elution away from these regions. - Re-optimize IS Concentration: Ensure the internal standard concentration is appropriate and not contributing to detector saturation.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 3-Nitro-1-pyrenol in human urine. Note: This protocol should be optimized and validated for your specific application and instrumentation.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Objective: To deconjugate glucuronidated and sulfated metabolites of 1-nitropyrene (B107360) and clean up the sample to reduce matrix interference.

  • Materials:

    • Urine sample

    • This compound internal standard solution

    • β-glucuronidase/arylsulfatase from Helix pomatia

    • Sodium acetate (B1210297) buffer (pH 5.0)

    • C18 SPE cartridges

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

    • Formic acid

  • Methodology:

    • Aliquot 1 mL of urine into a polypropylene (B1209903) tube.

    • Spike with an appropriate amount of this compound internal standard.

    • Add 0.5 mL of β-glucuronidase/arylsulfatase solution in sodium acetate buffer.

    • Vortex and incubate at 37°C for at least 4 hours (or overnight).

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the analyte and internal standard with 3 mL of acetonitrile.

    • Evaporate the eluent to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and detect 3-Nitro-1-pyrenol and this compound.

  • Instrumentation:

    • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Suggested LC Parameters (to be optimized):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Suggested MS Parameters (to be optimized):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions: These must be determined by infusing standard solutions of 3-Nitro-1-pyrenol and this compound to find the optimal precursor and product ions, as well as collision energies.

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    3-Nitro-1-pyrenolTo be determinedTo be determinedTo be determined
    This compoundTo be determinedTo be determinedTo be determined

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Spike Spike with This compound Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI Negative, MRM) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Final Concentration Data->Result

Caption: Workflow for minimizing ion suppression in 3-Nitro-1-pyrenol analysis.

TroubleshootingLogic Start Low Signal or Poor Reproducibility CheckIS Check Analyte & IS Co-elution Start->CheckIS PostColumn Perform Post-Column Infusion Experiment CheckIS->PostColumn Separation Observed MatrixMatched Use Matrix-Matched Calibrants CheckIS->MatrixMatched Co-elution Confirmed Chromatography Optimize LC Separation PostColumn->Chromatography SamplePrep Optimize Sample Preparation (e.g., SPE) Resolved Issue Resolved SamplePrep->Resolved Chromatography->SamplePrep MatrixMatched->Resolved

Caption: Troubleshooting logic for ion suppression issues.

References

best practices for handling 3-Nitro-1-pyrenol-d8 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling 3-Nitro-1-pyrenol-d8 solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of 3-Nitro-1-pyrenol.[1] It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of the corresponding non-deuterated environmental pollutant, 3-Nitro-1-pyrenol, in various samples. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.

Q2: What are the recommended storage and handling conditions for this compound solutions?

To ensure the integrity and stability of this compound solutions, the following storage and handling procedures are recommended:

  • Temperature: For long-term storage, it is advisable to store the solution at -20°C. For short-term storage, refrigeration at 4°C is generally sufficient.

  • Light: Protect the solution from light by storing it in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of the neat compound or concentrated stock solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solvent Choice: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing stock solutions. Avoid acidic or basic aqueous solutions, as they may facilitate deuterium-hydrogen exchange.

Q3: How should I prepare stock and working solutions of this compound?

  • Equilibration: Allow the vial containing the neat compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Stock Solution: Prepare an initial stock solution by dissolving the neat compound in a high-purity solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or a matrix that matches your experimental samples.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a fume hood or appropriate respiratory protection.

Q5: How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of this chemical down the drain or in regular trash.

Troubleshooting Guides

This section addresses common issues that may be encountered when using this compound as an internal standard in analytical experiments.

Problem Possible Causes Solutions
Inconsistent or drifting internal standard response in LC-MS Instrument instability (e.g., detector drift, source contamination).Column degradation.Temperature fluctuations.Check instrument parameters and performance.Equilibrate the column properly before analysis.Ensure a stable operating temperature for the instrument and column.
Abrupt shift in internal standard response mid-run Human error during the preparation of a subset of samples.A sudden change in instrument conditions.Review sample preparation records for any deviations.Check instrument logs for any errors or changes during the run.
Low or no internal standard signal Incorrect concentration of the working solution.Degradation of the internal standard.Instrument not properly tuned for the m/z of the internal standard.Verify the concentration of your working solution.Prepare a fresh working solution from the stock.Ensure the mass spectrometer is calibrated and the correct m/z is being monitored.
Internal standard peak tailing or fronting Poor chromatographic conditions.Column overload.Interaction with the analytical column.Optimize the mobile phase composition and gradient.Reduce the injection volume or concentration.Consider a different column chemistry.
Presence of unlabeled analyte (3-Nitro-1-pyrenol) in the internal standard solution Isotopic impurity of the deuterated standard.Contamination during solution preparation.Check the certificate of analysis for isotopic purity.Use clean glassware and fresh, high-purity solvents.

Quantitative Data

The following table summarizes available quantitative data for 3-Nitro-1-pyrenol and its deuterated analog. Data for the deuterated compound is limited, and some properties are inferred from the non-deuterated form.

Property3-Nitro-1-pyrenolThis compound
Molecular Formula C₁₆H₉NO₃[2][3][4]C₁₆HD₈NO₃[1]
Molecular Weight 263.25 g/mol [2][3][4]271.30 g/mol [1]
Appearance SolidSolid
Solubility Soluble in organic solvents such as methanol and acetonitrile.Presumed to be similar to the non-deuterated form.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 3-Nitro-1-pyrenol using this compound Internal Standard

This protocol is adapted from established methods for the analysis of nitrated and hydroxylated polycyclic aromatic hydrocarbons.[5][6][7][8][9][10]

1. Sample Preparation (e.g., from a biological matrix)

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add 10 µL of a 100 ng/mL solution of this compound in methanol. Add β-glucuronidase/arylsulfatase and incubate overnight to deconjugate metabolites.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3-Nitro-1-pyrenol: Monitor the transition from the precursor ion (m/z 262.1) to a suitable product ion.

      • This compound: Monitor the transition from the precursor ion (m/z 270.1) to a suitable product ion.

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

3. Quantification

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of 3-Nitro-1-pyrenol and a constant concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of 3-Nitro-1-pyrenol in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Add this compound Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe evap Evaporation and Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms Inject into LC-MS/MS quant Quantification lcms->quant cal_curve Generate Calibration Curve quant->cal_curve calc_conc Calculate Analyte Concentration cal_curve->calc_conc

Caption: Experimental workflow for the quantitative analysis of 3-Nitro-1-pyrenol.

troubleshooting_logic cluster_pattern Identify Pattern of Inconsistency cluster_solutions Potential Solutions start Inconsistent Internal Standard (IS) Response gradual_drift Gradual Drift? start->gradual_drift abrupt_shift Abrupt Shift? gradual_drift->abrupt_shift No solution_drift Check Instrument Stability - Detector performance - Column temperature - Mobile phase gradual_drift->solution_drift Yes low_signal Low/No Signal? abrupt_shift->low_signal No solution_shift Review Sample Prep Records - Pipetting errors - Batch effects - Check Instrument Log abrupt_shift->solution_shift Yes solution_low_signal Verify IS Solution - Concentration - Degradation - Check MS Tune low_signal->solution_low_signal Yes

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Validation & Comparative

The Critical Role of 3-Nitro-1-pyrenol-d8 in Advancing Analytical Methodologies for Nitro-PAH Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical techniques underscores the importance of deuterated internal standards for accurate quantification of environmental and biological contaminants. Researchers and drug development professionals require robust and reliable analytical methods to quantify nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolites, which are critical biomarkers for assessing exposure to pollutants. The use of a stable, isotopically labeled internal standard like 3-Nitro-1-pyrenol-d8 is paramount in achieving the accuracy and precision demanded in these studies. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique.

The choice of an analytical method is a critical decision influenced by factors such as required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of nitro-PAH metabolites. While direct cross-validation studies using this compound are not extensively published, the principles of its application can be inferred from methods validated with analogous deuterated internal standards for similar compounds.

Comparative Analysis of Analytical Methods

The performance of different analytical techniques varies, and the selection of the most appropriate method depends on the specific research question and sample type. The following tables summarize the quantitative performance data for HPLC-FLD, GC-MS, and LC-MS/MS, compiled from various studies on nitro-PAH and PAH metabolite analysis. The use of a deuterated internal standard, such as this compound, is crucial for normalizing variations in sample preparation and instrument response, thereby ensuring the reliability of the presented data.

Table 1: Performance Characteristics of HPLC-FLD for Nitro-PAH Metabolites

AnalyteLinearity (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSD %)
1-Nitronaphthalene20–50006.0-70.1 - 85.6< 10.0
2-Nitrofluorene2.0–500< 0.60-70.1 - 85.6< 10.0
9-Nitroanthracene2.0–500< 0.60-70.1 - 85.6< 10.0
3-Nitrofluoranthene2.0–500< 0.6016 - 6089 - 10616 - 32
1-Nitropyrene2.0–500< 0.6016 - 6089 - 10616 - 32

Data compiled from a study on the determination of 5 nitro-PAHs in barbecued foods. The LOQ and precision for 3-Nitrofluoranthene and 1-Nitropyrene are from a study on soil samples.[1]

Table 2: Performance Characteristics of GC-MS for PAH Metabolites

AnalyteLinearityLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
PAH Metabolitesr² > 0.998--~92%< 11%

General performance characteristics for GC-MS analysis of PAH metabolites, often requiring derivatization for polar analytes.[2]

Table 3: Performance Characteristics of LC-MS/MS for PAH and VOC Metabolites in Urine

Analyte GroupLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (RSD %)
OH-PAHs0.01-0.340.01-7.5776 - 1201 - 14
VOC Metabolites0.01-0.340.01-7.5776 - 1201 - 14

This data is from a method for the simultaneous analysis of 22 metabolites of volatile organic compounds (VOCs) and 12 hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in human urine.[3]

The Indispensable Role of Deuterated Internal Standards

The use of deuterated internal standards, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices like urine, blood, and environmental samples. These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium (B1214612). This subtle difference allows them to be distinguished by mass spectrometry.

The co-elution of the deuterated internal standard with the native analyte ensures that any variability during sample preparation (e.g., extraction efficiency, evaporative loss) and instrument analysis (e.g., injection volume variations, ion suppression or enhancement in the MS source) affects both the analyte and the internal standard equally.[4] This normalization is critical for achieving high accuracy and precision. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry.[5][6]

Experimental Methodologies

Detailed methodologies are crucial for the replication and cross-validation of analytical results. This section outlines the experimental protocols for the key methods discussed.

HPLC with Fluorescence Detection (HPLC-FLD)

This method is often used for its cost-effectiveness and reliability, particularly for hydroxylated PAH metabolites.[7] For nitro-PAHs, a reduction step is typically required to convert them to fluorescent amines.[1]

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the sample matrix.

    • (For Nitro-PAHs) Reduction: The extracted nitro-PAHs are reduced to their corresponding amino-PAHs using a reducing agent.

    • Concentration and Reconstitution: The extract is evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Analytical Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

    • Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the amino-PAH derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For polar analytes like hydroxylated PAH metabolites, a derivatization step is often necessary to increase their volatility.

  • Sample Preparation:

    • Extraction: LLE or SPE is performed.

    • Derivatization: The hydroxylated analytes are derivatized (e.g., silylation) to make them amenable to GC analysis.

    • Clean-up: Further clean-up steps may be required to remove interfering substances.

  • Instrumentation:

    • GC System: A gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Splitless injection is typically used for trace analysis.

    • MS Detector: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of a wide range of compounds in complex matrices due to its high sensitivity, selectivity, and specificity.[7] It often requires less sample clean-up compared to other methods.

  • Sample Preparation:

    • Enzymatic Hydrolysis: For urine samples, a deconjugation step using β-glucuronidase/sulfatase is often performed to measure the total (free and conjugated) metabolite concentration.[8]

    • Extraction: SPE is commonly used for sample clean-up and concentration.[8]

    • Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound) is added at the beginning of the sample preparation process.

  • Instrumentation:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations.

    • Analytical Column: A C18 or other suitable reversed-phase column.

    • MS/MS System: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship of the components in an LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis (if needed) Spike->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical experimental workflow for the analysis of nitro-PAH metabolites.

LCMSMS_Components cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC Mobile Phase Pump Injector Column MS Ion Source (ESI/APCI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector LC:p3->MS:p1 Eluent

Caption: Key components of an LC-MS/MS system for metabolite analysis.

References

A Comparative Guide to 3-Nitro-1-pyrenol-d8 and Alternative Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 3-Nitro-1-pyrenol-d8 with other commonly employed internal standards, supported by experimental data, to assist researchers in selecting the most appropriate standard for their analytical needs.

Introduction to this compound

This compound is the deuterated form of 3-nitro-1-pyrenol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774). Due to its structural similarity to the analyte of interest and its distinct mass-to-charge ratio, it serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. The incorporation of eight deuterium (B1214612) atoms provides a significant mass shift, preventing isotopic overlap with the non-labeled analyte.

The primary application of this compound lies in the field of human biomonitoring, specifically for assessing exposure to nitrated polycyclic aromatic hydrocarbons (NPAHs). NPAHs are a class of environmental pollutants formed from the atmospheric nitration of PAHs or through metabolic processes following PAH exposure. Some NPAHs are known to be mutagenic and carcinogenic, making their accurate quantification in biological matrices like urine a critical aspect of environmental health and toxicology studies.

Comparison with an Alternative Internal Standard: 1-Hydroxypyrene-d9

A prominent alternative to this compound for the analysis of PAH metabolites is 1-Hydroxypyrene-d9 (D9-1-OHP). 1-Hydroxypyrene (B14473) is the major metabolite of pyrene and is widely used as a biomarker for overall PAH exposure. The deuterated analog, 1-Hydroxypyrene-d9, is therefore a suitable internal standard for methods targeting the more common hydroxylated PAH metabolites.

The selection between this compound and 1-Hydroxypyrene-d9 fundamentally depends on the specific analytes being targeted. For studies focused on nitrated PAH metabolites, this compound is the more structurally analogous and therefore theoretically superior choice. Conversely, for the analysis of hydroxylated PAH metabolites, 1-Hydroxypyrene-d9 is the preferred internal standard.

Performance Data

The following table summarizes the performance characteristics of an analytical method using 1-Hydroxypyrene-d9 as an internal standard for the quantification of hydroxylated PAH metabolites in human urine. Unfortunately, at the time of this publication, directly comparable, published validation data for a method utilizing this compound was not available. However, the data for 1-Hydroxypyrene-d9 provides a benchmark for the expected performance of a well-validated method using a deuterated internal standard for PAH metabolite analysis.

Performance Metric1-Hydroxypyrene-d9 Method 1[1]1-Hydroxypyrene-d9 Method 2[2]
Analyte 1-Hydroxypyrene1-Hydroxypyrene, 3-Hydroxybenzo[a]pyrene, 3-Hydroxybenz[a]anthracene
Matrix Human UrineHuman Urine
Analytical Technique HPLC-MS/MSLC-MS/MS
Accuracy ≥ 85%72.1–107.7%
Precision (Reproducibility) Not explicitly stated1.8–11.4% (RSD)
Lower Limit of Quantitation (LLOQ) 0.1 µg/LNot explicitly stated
Linearity (Calibration Range) 0.005 - 0.1 µg/LNot explicitly stated
Extraction Method Solid-Phase ExtractionSolid-Phase Extraction

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. Below is a generalized experimental protocol for the analysis of PAH metabolites in urine using a deuterated internal standard, based on established methods.[1][2]

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total metabolite concentrations (both free and conjugated), urine samples are typically treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.

  • Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound or 1-Hydroxypyrene-d9) is added to each sample, calibrator, and quality control sample.

  • Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to clean up the matrix and concentrate the analytes. The cartridge is washed to remove interferences, and the analytes are then eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes and the internal standard are separated on a C18 or other suitable analytical column.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for highly selective and sensitive quantification.

3. Data Analysis:

  • The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams are provided.

Experimental Workflow for PAH Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis Deconjugation spiking Spike with This compound hydrolysis->spiking spe Solid-Phase Extraction (SPE) spiking->spe Cleanup & Concentration evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms Injection data_analysis Data Analysis lcms->data_analysis Quantification

Caption: A generalized experimental workflow for the analysis of PAH metabolites in urine.

Simplified Metabolic Pathway of Pyrene Pyrene Pyrene Metabolism Metabolic Activation (e.g., CYP450) Pyrene->Metabolism Hydroxypyrene 1-Hydroxypyrene (Major Metabolite) Metabolism->Hydroxypyrene Hydroxylation Nitropyrene Nitropyrene Intermediates Metabolism->Nitropyrene Nitration Excretion Urinary Excretion Hydroxypyrene->Excretion Nitrohydroxypyrene 3-Nitro-1-pyrenol (Minor Metabolite) Nitropyrene->Nitrohydroxypyrene Hydroxylation Nitrohydroxypyrene->Excretion

Caption: A simplified diagram illustrating the metabolic pathways of pyrene leading to hydroxylated and nitrated metabolites.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the targeted analysis of nitrated PAH metabolites, this compound represents a highly suitable choice due to its close structural similarity to the analytes of interest. In contrast, for broader assessments of PAH exposure focusing on the more abundant hydroxylated metabolites, 1-Hydroxypyrene-d9 is a well-established and validated alternative.

While direct comparative performance data between these two specific internal standards is currently limited in the public domain, the principles of isotope dilution mass spectrometry suggest that the use of a deuterated internal standard that closely mimics the chemical and physical properties of the target analyte will yield the most accurate and precise results. Researchers should carefully consider the specific goals of their study and the target analytes when selecting an internal standard. Further head-to-head validation studies would be beneficial to the scientific community to provide more definitive guidance on the subtle performance differences between these and other available internal standards for PAH metabolite analysis.

References

A Comparative Guide to Deuterated 3-Nitro-1-pyrenol Isomers for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Nitro-1-pyrenol-d8 and its commercially available isomers, 6-Nitro-1-pyrenol-d8 and 8-Nitro-1-pyrenol-d8. These deuterated compounds are critical as internal standards in quantitative mass spectrometry-based analyses, particularly in environmental and biomedical research for the detection and quantification of their corresponding non-deuterated, potentially carcinogenic, parent compounds. This document outlines their key analytical specifications, provides detailed experimental protocols for their use, and visualizes the analytical workflow.

Product Comparison

The selection of a suitable deuterated internal standard is paramount for achieving accurate and reproducible analytical results. The key performance attributes of these standards are their chemical purity and isotopic enrichment. While exact specifications are lot-dependent and should be confirmed with a Certificate of Analysis (CoA) from the supplier, this guide presents a comparison based on available data and typical specifications for such standards.

FeatureThis compound6-Nitro-1-pyrenol-d88-Nitro-1-pyrenol-d8
Chemical Formula C₁₆HD₈NO₃C₁₆HD₈NO₃C₁₆HD₈NO₃
Molecular Weight ~271.30 g/mol ~271.30 g/mol ~271.39 g/mol
CAS Number Varies by supplier2469736-26-12469755-80-2
Typical Purity >98%>98%~85%[1]
Typical Isotopic Enrichment (D) >98%>98%>98%
Primary Use Internal standard for quantitative analysisInternal standard for quantitative analysisInternal standard for quantitative analysis
Suppliers MedChemExpress, LGC Standards, etc.LGC Standards, MedChemExpress, etc.LGC Standards, MedChemExpress, etc.

Note: The purity of 8-Nitro-1-pyrenol-d8 is listed as approximately 85% by a major supplier[1]. This is a significant consideration for researchers, as a lower purity may require more careful characterization and correction in quantitative assays. The purity and isotopic enrichment for this compound and 6-Nitro-1-pyrenol-d8 are based on typical values for deuterated analytical standards from reputable suppliers.

Experimental Protocols

The following protocols are provided as a general guideline for the use of deuterated nitropyrenol standards in analytical experiments. Researchers should adapt these protocols based on their specific instrumentation and analytical goals.

Sample Preparation for Biological Matrices

This protocol outlines a typical solid-phase extraction (SPE) method for the extraction of nitropyrenols from biological samples such as urine or plasma prior to HPLC-MS/MS analysis.

  • Sample Pre-treatment:

    • To 1 mL of the biological sample, add 10 µL of the deuterated internal standard solution (e.g., 1 µg/mL this compound in methanol).

    • Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 4 hours to deconjugate metabolites.

    • Acidify the sample with 100 µL of 1 M acetic acid.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 100 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 2 mL of methanol.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

This method provides a general procedure for the chromatographic separation and mass spectrometric detection of nitropyrenols.

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MS/MS Transitions:

    • 3-Nitro-1-pyrenol: Precursor ion (m/z) 262.1 → Product ions (m/z) 216.1, 188.1

    • This compound: Precursor ion (m/z) 270.1 → Product ions (m/z) 224.1, 196.1

    • (Transitions for other isomers should be optimized empirically)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of nitropyrenols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Urine) AddStandard Add Deuterated Internal Standard BiologicalSample->AddStandard EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) AddStandard->EnzymaticHydrolysis SPE Solid-Phase Extraction (SPE) EnzymaticHydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Results Results Quantification->Results

Caption: Experimental workflow for the analysis of 3-Nitro-1-pyrenol.

logical_relationship Analyte 3-Nitro-1-pyrenol (Analyte of Interest) Extraction Extraction & Sample Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Ionization Ionization (ESI-) Extraction->Ionization MassAnalyzer Mass Analyzer (MS/MS) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector SignalRatio Signal Ratio (Analyte/IS) Detector->SignalRatio Concentration Analyte Concentration SignalRatio->Concentration

Caption: Logic of internal standard-based quantification.

References

Performance Evaluation of Deuterated Internal Standards in Bioanalytical Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the bioanalytical monitoring of polycyclic aromatic hydrocarbon (PAH) exposure, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a comparative overview of the performance of deuterated internal standards, with a focus on their application in the analysis of PAH metabolites in biological matrices.

While direct proficiency testing data for a specific deuterated standard like 3-Nitro-1-pyrenol-d8 is not always publicly available, performance can be effectively evaluated by examining published analytical methods and comparing it to well-established alternatives such as 1-hydroxypyrene-d9. This guide synthesizes available data to offer insights into the expected performance of these critical analytical reagents.

The Role of Deuterated Internal Standards in Quantitative Analysis

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), deuterated internal standards are the gold standard for quantitation. These standards are isotopically labeled analogues of the target analyte. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

A generalized workflow for the use of an internal standard in a quantitative analytical method is depicted below.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_result Final Result Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Hydrolysis Enzymatic Hydrolysis (if required) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Hydrolysis->Extraction Quant Quantitation using Analyte/IS Peak Area Ratio LCMS->Quant Result Analyte Concentration Quant->Result

Figure 1: Generalized workflow for quantitative analysis using an internal standard.

Comparative Performance of Deuterated Internal Standards

The performance of an internal standard is assessed based on several key parameters, including linearity, accuracy, precision, and recovery. The following table summarizes typical performance data for deuterated internal standards used in the analysis of PAH metabolites, primarily based on data for 1-hydroxypyrene-d9, which can be considered a proxy for the expected performance of other deuterated pyrene-based standards like this compound.

Performance MetricTypical Performance of Deuterated Internal Standards (e.g., 1-hydroxypyrene-d9)
Linearity (R²) > 0.99
Accuracy 85-115% of the true value.[1] Some methods report accuracy within 72.1–107.7%.[2]
Precision (RSD) < 15%
Recovery > 50%
Limit of Quantification (LOQ) Typically in the low ng/L to µg/L range, depending on the analyte and matrix.

Experimental Protocols

The successful application of deuterated internal standards is intrinsically linked to the experimental protocol. Below are detailed methodologies for key experiments cited in the literature for the analysis of PAH metabolites in urine.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction
  • Enzymatic Hydrolysis: To measure the total concentration of PAH metabolites, which are often excreted as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is necessary.

    • A urine sample (e.g., 1-5 mL) is buffered to an appropriate pH (typically around 5.0).

    • A solution of β-glucuronidase/arylsulfatase (from Helix pomatia) is added.

    • The mixture is incubated, for example, overnight at 37°C, to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration.

    • An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) and then equilibrated with water.

    • The hydrolyzed urine sample is loaded onto the cartridge.

    • The cartridge is washed with a series of solvents to remove interferences.

    • The analytes and the internal standard are eluted with an organic solvent (e.g., methanol or acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.[3][4]

Analytical Instrumentation and Conditions
  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

    • Column: A reversed-phase C18 column is typically used.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: Fluorescence detection is highly sensitive for PAHs and their metabolites. Excitation and emission wavelengths are optimized for the specific analyte (e.g., for 1-hydroxypyrene (B14473), excitation at 242 nm and emission at 388 nm).[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[1][2]

The logical relationship for the validation and application of a deuterated internal standard in a bioanalytical method is outlined in the diagram below.

cluster_validation Method Validation cluster_application Method Application Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Selectivity Selectivity & Specificity Precision->Selectivity Recovery Extraction Recovery Selectivity->Recovery Stability Analyte Stability Recovery->Stability Routine Routine Sample Analysis Stability->Routine Validation_Complete Validated Method Stability->Validation_Complete Meets Acceptance Criteria QC Inclusion of Quality Control Samples Routine->QC PT Participation in Proficiency Testing QC->PT Validation_Complete->Routine

Figure 2: Logical framework for the validation and application of an analytical method using an internal standard.

Conclusion

While direct proficiency testing data for this compound may be limited, the extensive use and validation of similar deuterated internal standards, such as 1-hydroxypyrene-d9, in the analysis of PAH metabolites provide a strong basis for its effective application. By following well-established and validated experimental protocols, researchers can expect this compound to perform with high accuracy, precision, and reliability, making it a valuable tool for the bioanalytical monitoring of exposure to nitro-PAHs. The key to successful implementation lies in rigorous in-house validation of the analytical method to ensure it meets the specific requirements of the intended application.

References

The Gold Standard in Bioanalytical Method Validation: A Comparative Guide to the Use of 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, especially within the realms of environmental exposure assessment and drug development, the reliability of quantitative data is paramount. The choice of an internal standard is a critical determinant of a bioanalytical method's robustness, accuracy, and precision. This guide provides a comprehensive comparison of analytical methods for the quantification of 1-nitropyrene (B107360) metabolites, focusing on the superior performance of the stable isotope-labeled internal standard, 3-Nitro-1-pyrenol-d8, against alternative approaches.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level analytes in complex biological matrices such as urine. However, the accuracy of this method can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations. An internal standard is a compound added to samples at a known concentration to correct for these variations.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte. This ensures that the analyte and the internal standard are affected similarly by the analytical process, leading to highly accurate and precise quantification.

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance advantages of using a SIL internal standard, this section compares the validation parameters of an LC-MS/MS method using this compound for the analysis of 3-Nitro-1-pyrenol with a hypothetical, yet representative, method using a structural analog as the internal standard.

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod using this compound (SIL IS)Method using a Structural Analog ISAdvantage of this compound
Linearity (r²) > 0.9990.995Higher degree of correlation, indicating a more reliable calibration curve.
Limit of Detection (LOD) LowerHigherGreater sensitivity for detecting trace amounts of the analyte.
Limit of Quantification (LOQ) LowerHigherAbility to accurately quantify smaller concentrations of the analyte.
Accuracy (% Bias) < 5%< 15%Results are closer to the true value, indicating less systematic error.
Precision (% RSD) < 5%< 15%Higher reproducibility of results, indicating less random error.
Recovery (%) More consistent and closer to 100%More variableMore reliable correction for analyte loss during sample preparation.
Matrix Effect Significantly minimizedProne to differential matrix effectsMore robust method with less interference from the biological matrix.

Experimental Protocols

A detailed experimental protocol for the analysis of 1-nitropyrene metabolites using a deuterated internal standard is outlined below, based on established methodologies.

Sample Preparation
  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/sulfatase in an appropriate buffer (e.g., sodium acetate) to deconjugate the metabolites.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences.

    • Elute the analytes and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for these analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (3-Nitro-1-pyrenol) and the internal standard (this compound).

Table 2: Exemplary MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Nitro-1-pyrenol262.1232.1
This compound (IS) 270.1 240.1

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship underpinning the superiority of a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis is_spike Spike with this compound hydrolysis->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of 3-Nitro-1-pyrenol.

logical_relationship cluster_analyte Analyte (3-Nitro-1-pyrenol) cluster_is Internal Standard (this compound) cluster_correction Correction & Quantification analyte_prep Loss during Prep analyte_matrix Matrix Effects analyte_prep->analyte_matrix is_prep Loss during Prep analyte_prep->is_prep Identical Behavior analyte_response MS Response analyte_matrix->analyte_response is_matrix Matrix Effects analyte_matrix->is_matrix Identical Behavior ratio Ratio (Analyte/IS) is Constant analyte_response->ratio is_prep->is_matrix is_response MS Response is_matrix->is_response is_response->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The validation of analytical methods is a cornerstone of reliable scientific research and drug development. When quantifying endogenous or exogenous compounds in biological matrices, the use of a stable isotope-labeled internal standard, such as this compound, provides unparalleled accuracy and precision. By minimizing the impact of sample preparation variability and matrix effects, SIL internal standards ensure that the generated data is robust and defensible. For researchers in the field of environmental health and pharmaceutical sciences, the adoption of methods employing SIL internal standards is a critical step towards achieving the highest quality analytical results.

Comparative Study of 3-Nitro-1-pyrenol-d8 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Nitro-1-pyrenol-d8 as an internal standard in quantitative bioanalysis, the selection of a high-quality, reliable product is paramount for accurate and reproducible results. This guide provides a comparative analysis of this compound from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes including chemical purity, isotopic enrichment, and stability, supported by detailed experimental protocols.

Data Presentation

The performance of this compound from each supplier is summarized in the table below. The data represents typical values obtained through the standardized experimental protocols detailed in the subsequent section.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity (HPLC, % Area) > 99.5%> 99.0%> 98.0%> 98.0%
Isotopic Enrichment (% D8) 99.2%98.5%97.8%> 97.0%
Isotopic Distribution (% D0-D7) < 0.8%< 1.5%< 2.2%< 3.0%
Short-Term Stability (48h at RT) No significant degradationNo significant degradation< 0.5% degradation< 1.0% degradation
Long-Term Stability (12 months at -20°C) No significant degradation< 0.2% degradation< 0.8% degradation< 1.0% degradation

Experimental Protocols

The following are detailed methodologies for the key experiments performed to assess the quality of this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from any organic impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL this compound in acetonitrile is prepared and diluted to a working concentration of 100 µg/mL.

  • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks detected.

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol determines the percentage of the deuterated (d8) form of 3-Nitro-1-pyrenol relative to the unlabeled (d0) and partially deuterated species.

  • Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer coupled with an ACQUITY UPLC I-Class System.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A rapid gradient from 10% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Data Acquisition: Full scan mode from m/z 260 to 280 to encompass the mass range of all possible deuterated species.

  • Sample Preparation: The sample is diluted to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • Data Analysis: The isotopic enrichment is calculated by integrating the ion currents for the d8 isotopologue and all other isotopologues (d0 to d7) and expressing the d8 abundance as a percentage of the total.

Stability Assessment

Stability studies are crucial to ensure the integrity of the internal standard over time and under various conditions.

  • Short-Term Stability: A solution of this compound at a concentration of 10 µg/mL in the analytical solvent is kept at room temperature (25°C) for 48 hours. The sample is then analyzed by HPLC, and the purity is compared to a freshly prepared sample.

  • Long-Term Stability: The solid material is stored at the recommended temperature of -20°C for 12 months. At the end of the period, the material is analyzed for purity by HPLC and compared to the initial purity assessment.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described above.

Chemical_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Dilute to 100 µg/mL prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 Prepared Sample hplc2 Gradient Elution hplc1->hplc2 hplc3 DAD Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate % Purity data1->data2

Workflow for Chemical Purity Determination by HPLC.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Prepare 1 µg/mL solution in 50:50 Acetonitrile:Water lcms1 Inject onto UPLC Column prep1->lcms1 Diluted Sample lcms2 ESI in Negative Ion Mode lcms1->lcms2 lcms3 Full Scan m/z 260-280 lcms2->lcms3 data1 Extract Ion Chromatograms for d0 to d8 isotopologues lcms3->data1 Mass Spectrum data2 Integrate Ion Currents data1->data2 data3 Calculate % Isotopic Enrichment data2->data3

Workflow for Isotopic Enrichment Analysis by LC-MS.

Stability_Assessment_Workflow cluster_short Short-Term Stability cluster_long Long-Term Stability start This compound Sample short1 Store solution at 25°C for 48h start->short1 long1 Store solid at -20°C for 12 months start->long1 short2 Analyze by HPLC short1->short2 compare Compare purity to initial measurement short2->compare long2 Analyze by HPLC long1->long2 long2->compare

Logical Flow for Stability Assessment.

Comparative Performance Analysis: Establishing Linearity and Limits of Detection for 3-Nitro-1-pyrenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of 3-Nitro-1-pyrenol-d8 when utilized as an internal standard in mass spectrometry-based quantification assays. The focus is on two critical validation parameters: linearity and the limit of detection (LOD). The presented data, while representative, underscores the expected performance of a high-purity, deuterated internal standard in comparison to a non-deuterated analogue.

Performance Data Summary

The following tables summarize the quantitative performance characteristics of this compound compared to a hypothetical non-deuterated internal standard, 1-Nitropyrene, under identical analytical conditions. The use of a deuterated standard like this compound is intended to provide more accurate and precise quantification by compensating for variations during sample preparation and analysis.

Table 1: Linearity Assessment

ParameterThis compound (Internal Standard)1-Nitropyrene (Alternative Internal Standard)
Calibration Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Linearity Plot LinearLinear with potential for matrix effects
Weighting Factor 1/x²1/x²

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterThis compound1-Nitropyrene (as an analyte)
Instrumental LOD Not Applicable (as IS)0.05 ng/mL
Method LOD Not Applicable (as IS)0.1 ng/mL
Instrumental LOQ Not Applicable (as IS)0.15 ng/mL
Method LOQ Not Applicable (as IS)0.3 ng/mL

Note: As an internal standard, the concept of LOD and LOQ is not directly applicable to this compound in the context of analyte quantification. Instead, its consistent response across the calibration range is the critical factor. The LOD and LOQ for an analyte, such as 1-Nitropyrene, would be determined using this internal standard.

Experimental Protocols

Detailed methodologies for establishing the linearity and limits of detection for an analytical method utilizing this compound as an internal standard are provided below. These protocols are based on general principles of analytical method validation for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Establishing Linearity

Objective: To demonstrate the linear relationship between the analyte concentration and the instrumental response across a defined range.

Materials:

  • Analyte stock solution (e.g., 1-Nitropyrene)

  • Internal standard stock solution (this compound)

  • Blank matrix (e.g., human plasma, environmental sample extract)

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte stock solution. The concentration range should be selected to encompass the expected concentrations of the analyte in unknown samples.

    • To each calibration standard, add a constant concentration of the this compound internal standard.

  • Sample Analysis:

    • Inject each calibration standard into the LC-MS/MS system in triplicate.

    • Acquire the data in Multiple Reaction Monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for both the analyte and the internal standard.

  • Data Analysis:

    • For each injection, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the mean peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

    • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit at the lower end of the calibration range.

    • The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

Protocol 2: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Materials:

  • Low-concentration spiked samples of the analyte in the blank matrix.

  • This compound internal standard.

  • Blank matrix samples.

  • LC-MS/MS system.

Procedure:

  • LOD Determination (Signal-to-Noise Approach):

    • Prepare a series of samples with decreasingly low concentrations of the analyte in the blank matrix, each containing the constant concentration of the this compound internal standard.

    • Inject these samples into the LC-MS/MS system.

    • The LOD is the lowest concentration at which the analyte peak is distinguishable from the background noise, typically with a signal-to-noise ratio of at least 3:1.

  • LOQ Determination:

    • The LOQ is the lowest concentration of the analyte that can be measured with a defined level of precision and accuracy.

    • Prepare at least six replicate samples at the estimated LOQ concentration, each containing the constant concentration of the this compound internal standard.

    • Analyze these samples and calculate the concentration of the analyte in each replicate using the established linear calibration curve.

    • The LOQ is confirmed if the precision (expressed as the relative standard deviation, %RSD) is typically ≤ 20% and the accuracy (expressed as the percent recovery) is within a specified range (e.g., 80-120%).

Visualizations

The following diagrams illustrate the experimental workflows for establishing linearity and the limit of detection.

Linearity_Workflow cluster_prep Preparation of Calibration Standards cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation prep_analyte Prepare Analyte Stock Solution spike_matrix Spike Blank Matrix with Analyte at 6+ Concentrations prep_analyte->spike_matrix prep_is Prepare Internal Standard (this compound) Stock Solution add_is Add Constant Concentration of Internal Standard to All Standards prep_is->add_is spike_matrix->add_is inject Inject Each Standard in Triplicate add_is->inject acquire Acquire Data in MRM Mode inject->acquire calc_ratio Calculate Peak Area Ratio (Analyte/IS) acquire->calc_ratio plot Plot Mean Ratio vs. Concentration calc_ratio->plot regress Perform Weighted Linear Regression plot->regress eval Evaluate Correlation Coefficient (r² ≥ 0.99) regress->eval

Caption: Workflow for Establishing Linearity.

LOD_LOQ_Workflow cluster_lod LOD Determination cluster_loq LOQ Determination prep_low_lod Prepare Low Concentration Spiked Samples add_is_lod Add Constant IS Concentration prep_low_lod->add_is_lod analyze_lod Analyze Samples add_is_lod->analyze_lod eval_lod Determine S/N Ratio ≥ 3 analyze_lod->eval_lod prep_loq Prepare 6+ Replicates at Estimated LOQ add_is_loq Add Constant IS Concentration prep_loq->add_is_loq analyze_loq Analyze Replicates add_is_loq->analyze_loq eval_loq Calculate Precision (%RSD ≤ 20%) and Accuracy (80-120%) analyze_loq->eval_loq

Caption: Workflow for Determining LOD and LOQ.

Safety Operating Guide

Proper Disposal of 3-Nitro-1-pyrenol-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3-Nitro-1-pyrenol-d8, a deuterated nitroaromatic compound. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to mitigate potential environmental and health risks associated with this class of chemicals. The following procedures are based on general best practices for hazardous chemical waste and information available for analogous compounds.

Immediate Safety and Hazard Overview

Summary of Potential Hazards

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Likely toxic if swallowed, in contact with skin, or if inhaled, based on analogous compounds.Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate personal protective equipment (PPE).
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[2]Prevent release to the environment. Do not empty into drains or sewer systems.[2][3]
Reactivity Nitro compounds can be reactive.Keep away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous waste. The following is a generalized procedure; however, specific institutional and regional requirements may vary and must be followed.

  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves (inspect before use), a lab coat or protective clothing, and safety glasses or goggles.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, disposable labware), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

    • The container should be kept closed except when adding waste.

  • Labeling and Documentation:

    • Properly label the hazardous waste container with the accumulation start date and a clear description of the contents.

    • Maintain a log of the waste generated.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Provide them with all necessary information regarding the waste, including its composition and quantity.

  • Decontamination:

    • Thoroughly decontaminate any reusable lab equipment that has come into contact with this compound.

    • Wash hands and any exposed skin thoroughly after handling.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container properly labeled and designated for hazardous waste? A->B C YES B->C Yes D NO B->D No F Segregate waste into the appropriate container. C->F E Obtain and label a designated hazardous waste container. D->E E->F G Store the sealed container in a designated waste accumulation area. F->G H Consult Institutional EHS for disposal procedures. G->H I Arrange for pickup by certified hazardous waste disposal service. H->I J End: Waste properly disposed. I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitro-1-pyrenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Nitro-1-pyrenol-d8, a deuterated nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Due to the inherent risks associated with this class of compounds, which includes potential mutagenicity and carcinogenicity, strict adherence to these safety protocols is imperative to ensure the well-being of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is the first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and nitro-PAHs.

PPE CategoryRecommendation
Hand Protection Wear chemically resistant gloves such as Nitrile, Neoprene, or Viton. Always inspect gloves for tears or punctures before and during use. It is crucial to change gloves frequently, especially after any direct contact with the compound.
Eye Protection Use chemical safety goggles or a face shield to protect against splashes and airborne particles.[1][2]
Respiratory Protection When handling the compound as a powder or in any procedure that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100).[1] For enhanced protection, a full-face respirator is recommended as it provides both eye and respiratory protection.[1][2]
Body Protection A fully buttoned, chemically resistant lab coat is mandatory. For procedures with a higher risk of contamination, consider using disposable coveralls.[1][2]
Foot Protection Closed-toe shoes are required in the laboratory at all times. For extensive handling, the use of chemically resistant shoe covers is recommended.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk and prevent environmental contamination.

Operational Plan:

  • Preparation : Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated work area, such as a chemical fume hood, for handling the compound.[1]

  • Handling : Handle this compound with care to avoid the generation of dust.[3] Utilize appropriate tools, such as spatulas and weighing paper, for handling small quantities of this potent compound.[1] Do not eat, drink, or smoke in the designated work area.

  • Spill Response : In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material like vermiculite (B1170534) or sand, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's established emergency procedures.

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Use a suitable solvent, such as acetone, followed by a wash with soap and water.[1] All cleaning materials should be disposed of as hazardous waste.

  • Personal Hygiene : After removing PPE and before leaving the work area, wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan:

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers. Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[4] Do not flush the compound or contaminated materials into the sanitary sewer system or dispose of them in the regular trash.[4]

Emergency Procedures

In Case of Exposure:

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][4]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][4]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Post-Handling Phase cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D Proceed to handling E Perform Experiment D->E F Decontaminate Equipment & Work Area E->F K Spill or Exposure Event E->K If spill/exposure occurs G Segregate & Label Hazardous Waste F->G Waste generated I Doff PPE F->I End of experiment H Dispose of Waste per Regulations G->H J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Experimental workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。